CEP-28122
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJAFFLJAJMYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CEP-28122: A Deep Dive into its Mechanism of Action in ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) in the context of ALK-positive cancers. This document synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.
Executive Summary
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a potent oncogenic driver in various malignancies.[1][2][3] These include non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] this compound is a highly potent and selective, orally active small molecule inhibitor designed to target the kinase activity of ALK.[2][3][4] Preclinical studies have demonstrated its significant anti-tumor efficacy in ALK-positive cancer models, both in vitro and in vivo, by effectively suppressing ALK-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[3]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. In ALK-positive cancers, the aberrant fusion proteins (e.g., NPM-ALK in ALCL or EML4-ALK in NSCLC) or mutated ALK receptors lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This results in the autophosphorylation of specific tyrosine residues within the kinase domain, creating docking sites for various downstream signaling molecules.
The activation of these downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT signaling cascades, is critical for the malignant phenotype, promoting cell proliferation, survival, and metastasis.[5][6][7] this compound, by binding to the ATP-binding pocket of the ALK kinase domain, blocks its autophosphorylation and subsequent activation of these downstream effectors. This targeted inhibition leads to cell growth arrest and apoptosis in ALK-dependent cancer cells.
Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by this compound.
Caption: ALK Signaling Pathway and Inhibition by this compound.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Kinase and Cell-Based Assay Data
This compound demonstrates potent inhibition of ALK kinase activity and the proliferation of ALK-positive cancer cell lines.
| Parameter | Target/Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| Enzymatic IC50 | Recombinant ALK | - | - | 1.9 |
| Cellular IC50 | Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 30 |
| Cellular IC50 | NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Not specified |
| Cellular IC50 | NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Not specified |
| Cellular IC50 | NB-1 | Neuroblastoma | ALK Amplification | Not specified |
| Cellular IC50 | SH-SY5Y | Neuroblastoma | ALK F1174L Mutation | Not specified |
| Cellular IC50 | NB-1643 | Neuroblastoma | ALK R1275Q Mutation | Not specified |
| Cellular IC50 | NB-1691 | Neuroblastoma | ALK Wild-Type (Negative Control) | >3000 |
| Cellular IC50 | NCI-H1650 | Non-Small Cell Lung Cancer | EML4-ALK Negative | >3000 |
Data synthesized from Cheng et al., Molecular Cancer Therapeutics, 2012 and Axon Medchem.[4]
In Vivo Tumor Xenograft Data
This compound shows significant anti-tumor activity in mouse xenograft models of ALK-positive cancers.
| Xenograft Model | Cancer Type | ALK Status | Treatment | Outcome |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 30 and 55 mg/kg, p.o., BID for 12 days | Tumor regression |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 30 mg/kg, p.o., BID for 12 days | Significant tumor growth inhibition |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 55 mg/kg, p.o., BID for 12 days | Tumor stasis and partial regression |
| NCI-H1650 | Non-Small Cell Lung Cancer | EML4-ALK Negative | Not specified | No anti-tumor activity |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 55 or 100 mg/kg, p.o., BID for 4 weeks | Sustained tumor regression |
| Primary Human ALCL | Anaplastic Large-Cell Lymphoma | NPM-ALK | 100 mg/kg, p.o., BID for 2 weeks | Complete tumor regression |
Data synthesized from Cheng et al., Molecular Cancer Therapeutics, 2012.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for key experiments based on standard practices in the field.
In Vitro ALK Kinase Inhibition Assay (Generalized Protocol)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of ALK by 50% (IC50).
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human ALK enzyme in the reaction buffer to the desired concentration.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP. A radioactive [γ-³²P]ATP can be used for radiometric detection, or a non-radioactive method with antibody-based detection can be employed.
-
Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.
-
-
Kinase Reaction :
-
Add the diluted ALK enzyme to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Measurement :
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For other methods like LanthaScreen™ or ADP-Glo™, follow the manufacturer's protocol for signal detection.[9][10]
-
-
Data Analysis :
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Generalized Workflow for an In Vitro Kinase Assay.
In Vivo Tumor Xenograft Study (Generalized Protocol)
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture and Animal Model :
-
Tumor Implantation :
-
Tumor Growth and Treatment :
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Caption: Generalized Workflow for an In Vivo Tumor Xenograft Study.
Resistance Mechanisms
While specific studies on acquired resistance to this compound are not yet published, the mechanisms of resistance to other ALK inhibitors are well-documented and can be broadly categorized into two types:
-
On-Target Resistance (Alterations in the ALK Gene) :
-
Secondary Mutations : Point mutations within the ALK kinase domain can interfere with the binding of the inhibitor. Common mutations observed with other ALK inhibitors include L1196M (the "gatekeeper" mutation) and G1202R.[15]
-
Gene Amplification : An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.
-
-
Off-Target Resistance (Bypass Signaling) :
-
Activation of Alternative Signaling Pathways : Tumor cells can develop resistance by activating other oncogenic pathways that can drive cell proliferation and survival independently of ALK signaling. Examples include the activation of the EGFR, HER3, or IGF-1R pathways.[16]
-
Lineage Changes : In some cases, the cancer cells may undergo a phenotypic transformation, for example, from an adenocarcinoma to a small cell carcinoma, which is no longer dependent on ALK signaling.
-
Further research is required to determine the specific resistance profile of this compound.
Conclusion
This compound is a potent and selective ALK inhibitor with demonstrated preclinical efficacy against a range of ALK-positive cancer models. Its mechanism of action, centered on the direct inhibition of the ALK kinase and the subsequent shutdown of key oncogenic signaling pathways, validates its potential as a therapeutic agent. The quantitative data from in vitro and in vivo studies underscore its potency and selectivity. While the clinical development of this compound has not progressed as far as other ALK inhibitors, the preclinical data provide a strong rationale for its therapeutic potential and a valuable case study for researchers in the field of targeted cancer therapy. Understanding the potential mechanisms of resistance, based on experience with other ALK inhibitors, will be crucial for any future clinical development and for the design of next-generation ALK-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. A murine xenograft model for human CD30+ anaplastic large cell lymphoma. Successful growth inhibition with an anti-CD30 antibody (HeFi-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mouse model for EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
CEP-28122: A Technical Guide to a Selective ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122, a diaminopyrimidine derivative, was developed as a potent and selective, orally bioavailable inhibitor of ALK.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, selectivity, and anti-tumor efficacy.
Mechanism of Action
This compound exerts its anti-tumor effects through the potent and selective inhibition of ALK kinase activity. In enzymatic assays, this compound inhibits recombinant ALK with a half-maximal inhibitory concentration (IC50) of 1.9 ± 0.5 nM.[2] This inhibition of the kinase's catalytic activity leads to a downstream cascade of cellular events.
In cellular models, this compound effectively suppresses the autophosphorylation of ALK and its fusion proteins, such as NPM-ALK in ALCL and EML4-ALK in NSCLC, in a concentration-dependent manner.[2][4] This blockade of ALK activation subsequently inhibits the phosphorylation of key downstream signaling effectors, including Stat3, Akt, and ERK1/2.[2] The interruption of these critical cell survival and proliferation pathways ultimately leads to cytotoxicity and growth inhibition in ALK-positive cancer cells.[2]
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of CEP-28122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK through various mechanisms, including chromosomal translocations, point mutations, and gene amplification, is a known driver in several human cancers. This technical guide provides an in-depth overview of the downstream molecular effects of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of targeted cancer therapy.
Mechanism of Action: Inhibition of the ALK Signaling Cascade
This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of ALK.[1] In cancer cells harboring activating ALK alterations, the kinase is constitutively active, leading to the autophosphorylation of its tyrosine residues. This event triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and oncogenesis.
This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of ALK and its key downstream effectors.[3]
The primary downstream signaling pathways attenuated by this compound include:
-
STAT3 Pathway: Inhibition of ALK phosphorylation prevents the recruitment and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This blockage abrogates the transcription of STAT3 target genes involved in cell survival and proliferation.[3]
-
PI3K/AKT Pathway: this compound treatment leads to a significant reduction in the phosphorylation of Akt, a central node in the PI3K/AKT pathway, which is critical for cell survival and growth.[3]
-
MAPK/ERK Pathway: The phosphorylation of ERK1/2, key components of the MAPK/ERK pathway that regulates cell proliferation and differentiation, is also substantially suppressed following this compound administration.[3]
By simultaneously blocking these critical oncogenic signaling pathways, this compound induces growth inhibition and cytotoxicity in ALK-positive cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Enzyme-based TRF Assay | Recombinant ALK | 1.9 ± 0.5 |
| Cellular Assay | ALK Tyrosine Phosphorylation in Karpas-299 cells | 20 |
| Cellular Assay | Flt4 | 46 ±10 |
Data compiled from multiple sources.[4]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | ALK Status | Effect |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | Concentration-dependent growth inhibition |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | Concentration-dependent growth inhibition, Caspase 3/7 activation |
| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | Inhibition of EML4-ALK tyrosine phosphorylation |
| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | Inhibition of EML4-ALK tyrosine phosphorylation |
| NB-1 | Neuroblastoma | Full-length ALK | Inhibition of full-length ALK receptor tyrosine phosphorylation |
Data compiled from multiple sources.[2][3]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | ALK Status | Dosing Regimen | Outcome |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | 30 mg/kg, p.o., b.i.d. | Complete/near complete tumor regression |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Fusion | 55 or 100 mg/kg, p.o., b.i.d. for 4 weeks | Sustained complete tumor regression (>60 days post-treatment) |
| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | 30 and 55 mg/kg, p.o., b.i.d. for 12 days | Tumor regression |
| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | 30 mg/kg, p.o., b.i.d. for 12 days | Significant tumor growth inhibition |
| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK Fusion | 55 mg/kg, p.o., b.i.d. for 12 days | Tumor stasis and partial tumor regression |
| HCT-116 | Colon Carcinoma | ALK-negative | 10 and 30 mg/kg, p.o., b.i.d. | No antitumor activity |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols
ALK Kinase Activity Assay (Time-Resolved Fluorescence - TRF)
Objective: To determine the in vitro inhibitory activity of this compound on recombinant ALK kinase.
Materials:
-
Recombinant ALK kinase
-
ATP
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds)
-
384-well assay plates
-
TRF plate reader
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a solution of recombinant ALK kinase and the biotinylated peptide substrate to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a mixture of Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TRF plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the TRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular ALK Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on ALK autophosphorylation in ALK-positive cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Seed ALK-positive cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total ALK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (ALK-positive and ALK-negative controls)
-
Cell culture medium and supplements
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nu/nu mice)
-
ALK-positive cancer cell line (e.g., Sup-M2)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Subcutaneously implant ALK-positive cancer cells (e.g., mixed with Matrigel) into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., twice daily). Administer the vehicle control to the control group.
-
Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a predetermined period (e.g., 12-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Plot the mean tumor volume over time for each group to assess antitumor activity.
Visualizations
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
The Potent and Selective ALK Inhibitor CEP-28122: A Technical Overview of its Impact on Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the neural crest, remains a clinical challenge, particularly in its high-risk, aggressive forms. A key driver in a subset of these tumors is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. Constitutive activation of ALK, through genetic amplification, point mutations, or chromosomal translocations, promotes tumor cell proliferation and survival.[1][2] This has established ALK as a critical molecular target for therapeutic intervention. CEP-28122 (also known as Lestaurtinib) is a highly potent and selective, orally active small-molecule inhibitor of ALK.[1][3] Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including neuroblastoma, by effectively suppressing the ALK signaling pathway.[1][4] This technical guide provides an in-depth summary of the preclinical data on this compound's effects on neuroblastoma cell lines, detailed experimental methodologies, and a visualization of the targeted signaling pathways.
Mechanism of Action and In Vitro Efficacy
This compound exerts its anti-tumor effects by acting as a potent inhibitor of ALK tyrosine kinase.[1] It has demonstrated concentration-dependent growth inhibition and cytotoxicity in ALK-positive neuroblastoma cell lines.[1][4] The inhibitory activity of this compound extends to various forms of ALK activation, including gene amplification (NB-1 cells) and activating mutations (SH-SY5Y and NB-1643 cells).[1] Conversely, neuroblastoma cell lines lacking ALK expression and phosphorylation (ALK-negative), such as NB-1691, show no significant growth inhibition in response to this compound, highlighting its selectivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro activity of this compound.
| Table 1: In Vitro Inhibitory Activity of this compound | |
| Target | IC50 (nM) |
| ALK (recombinant enzyme) | 1.9 |
| Flt4 | 46 |
| Rsk2 | 7-19 |
| Rsk3 | 7-19 |
| Rsk4 | 7-19 |
| Data sourced from multiple studies.[1][2] |
| Table 2: Growth Inhibition of Neuroblastoma Cell Lines by this compound | |
| Cell Line | ALK Status |
| NB-1 | Gene Amplification (Wild-Type ALK) |
| SH-SY5Y | Activating Mutation (F1174L) |
| NB-1643 | Activating Mutation (R1275Q) |
| NB-1691 | Wild-Type ALK (no expression/phosphorylation) |
| Based on data from Cheng et al., 2012.[1] |
Signaling Pathway Inhibition
This compound effectively inhibits the autophosphorylation of the ALK receptor in neuroblastoma cells, leading to the suppression of downstream signaling pathways crucial for cell survival and proliferation.[1] In the NB-1 neuroblastoma cell line, treatment with this compound resulted in a marked reduction in the phosphorylation of key downstream effectors, including Akt and ERK1/2.[1]
References
The Pharmacological Profile of CEP-28122: A Potent and Selective ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, gene amplifications, or point mutations, is a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
ALK Signaling Pathway Inhibition
Activated ALK promotes oncogenesis through the activation of several key downstream signaling cascades, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. This compound has been shown to potently inhibit the phosphorylation of ALK and its downstream effectors. Specifically, in ALK-positive cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of STAT3, AKT, and ERK1/2.[1]
Caption: Inhibition of ALK by this compound blocks downstream signaling pathways.
In Vitro Activity
Kinase Inhibitory Potency and Selectivity
This compound demonstrates high potency against recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been profiled against a large panel of kinases, revealing a high degree of specificity for ALK.
| Target Kinase | IC50 (nM) |
| ALK | 1.9 ± 0.5 |
| Flt4 | 46 ± 10 |
| Rsk2 | 12 |
| Rsk3 | 7 |
| Rsk4 | 17 |
| Table 1: In vitro kinase inhibitory activity of this compound.[1][2] |
Cellular Activity
This compound effectively inhibits the proliferation of ALK-positive cancer cell lines in a concentration-dependent manner. This anti-proliferative effect is coupled with the induction of apoptosis, as evidenced by increased caspase-3/7 activity.[1] In contrast, ALK-negative cell lines are significantly less sensitive to this compound.[1]
| Cell Line | Cancer Type | ALK Status | IC50 (nM) for Cell Growth Inhibition |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 20 |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 30 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but showed growth inhibition |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but showed growth inhibition |
| NB-1 | Neuroblastoma | ALK Amplification | Not explicitly stated, but showed growth inhibition |
| SH-SY5Y | Neuroblastoma | ALK Activating Mutation (F1174L) | Not explicitly stated, but showed growth inhibition |
| NB-1643 | Neuroblastoma | ALK Activating Mutation (R1275Q) | Not explicitly stated, but showed growth inhibition |
| Toledo | Leukemia | ALK Negative | >3000 |
| HuT-102 | Lymphoma | ALK Negative | >3000 |
| NB-1691 | Neuroblastoma | ALK Negative | No significant effect |
| Table 2: Cellular activity of this compound in various human cancer cell lines.[1] |
In Vivo Efficacy
Oral administration of this compound has demonstrated significant dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive human cancers, including ALCL, NSCLC, and neuroblastoma.[1] Treatment with this compound at doses of 30 mg/kg twice daily or higher resulted in complete or near-complete tumor regressions.[1] Importantly, sustained tumor regression was observed even after cessation of treatment in some models, suggesting complete tumor eradication.[1] In contrast, this compound showed minimal to no anti-tumor activity in ALK-negative xenograft models.[1]
| Xenograft Model | Cancer Type | ALK Status | This compound Dose (oral, b.i.d.) | Tumor Growth Inhibition (%) | Observations |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 30 mg/kg | Not explicitly stated | Complete/near complete tumor regressions |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 55 mg/kg | Not explicitly stated | Sustained tumor regression post-treatment |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 100 mg/kg | Not explicitly stated | Sustained tumor regression post-treatment |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 30 mg/kg | Not explicitly stated | Tumor regression |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 55 mg/kg | Not explicitly stated | Tumor regression |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 30 mg/kg | Not explicitly stated | Significant tumor growth inhibition |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 55 mg/kg | Not explicitly stated | Tumor stasis and partial regression |
| NB-1 | Neuroblastoma | ALK Amplification | 30 mg/kg | 75% | Tumor stasis and partial regression |
| NB-1 | Neuroblastoma | ALK Amplification | 55 mg/kg | 90% | Tumor stasis and partial regression |
| NB-1691 | Neuroblastoma | ALK Negative | 30 mg/kg & 55 mg/kg | No effect | No effect on tumor growth |
| Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.[1] |
Experimental Protocols
Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)
Caption: Workflow for the in vitro ALK Time-Resolved Fluorescence (TRF) kinase assay.
The inhibitory activity of this compound on recombinant ALK was determined using a time-resolved fluorescence (TRF) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the ALK enzyme. The reaction is initiated by incubating the recombinant ALK enzyme with varying concentrations of this compound. Subsequently, the biotinylated substrate and ATP are added to start the phosphorylation reaction. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a TRF signal that is proportional to the kinase activity.
Cell Culture and Viability Assays
ALK-positive and ALK-negative human cancer cell lines were cultured in RPMI medium supplemented with 10% fetal bovine serum. For cell viability assays, cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS) or by measuring ATP content (e.g., CellTiter-Glo®). The IC50 values were calculated from the dose-response curves.
Immunoblot Analysis
To assess the inhibition of ALK phosphorylation and downstream signaling, cells were treated with this compound for a specified time (e.g., 2 hours). Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and ERK1/2. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Caption: Workflow for in vivo tumor xenograft efficacy studies.
All animal studies were conducted in accordance with approved institutional guidelines. Human cancer cell lines were implanted subcutaneously into the flanks of immunocompromised mice (e.g., SCID or nude mice). When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered orally, typically twice daily (b.i.d.), at various dose levels. Tumor volumes were measured regularly using calipers, and animal body weights were monitored as an indicator of toxicity. The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.
Conclusion
This compound is a highly potent and selective ALK inhibitor with a favorable preclinical pharmacological profile. It effectively inhibits ALK kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells. In vivo, this compound demonstrates robust and selective anti-tumor efficacy in xenograft models of ALK-driven cancers. These findings underscore the therapeutic potential of this compound for the treatment of ALK-positive malignancies.
References
In-Depth Technical Guide: The Effect of CEP-28122 on ALK Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), with a focus on its effects on oncogenic ALK fusion proteins. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows.
Core Concepts: ALK Fusion Proteins and this compound
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other genes, such as NPM1 in anaplastic large-cell lymphoma (ALCL) and EML4 in non-small cell lung cancer (NSCLC). These fusion events result in the constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[1][2]
This compound is an orally bioavailable small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against various ALK fusion proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Fusion Protein | Assay Type | IC50/GI50 (nM) | Reference |
| Recombinant ALK | - | Enzymatic Kinase Assay | 1.9 | [3] |
| Karpas-299 | NPM-ALK | Cellular ALK Phosphorylation | ~20-30 | [1] |
| Sup-M2 | NPM-ALK | Cellular ALK Phosphorylation | ~20-30 | [1] |
| Karpas-299 | NPM-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |
| Sup-M2 | NPM-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |
| NCI-H2228 | EML4-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |
| NCI-H3122 | EML4-ALK | Cell Growth Inhibition | Concentration-dependent inhibition observed | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cell Line | Fusion Protein | Mouse Model | Dosing Regimen (oral, b.i.d.) | Outcome | Reference |
| Sup-M2 | NPM-ALK | SCID | 30 mg/kg for 12 days | Dose-dependent tumor growth inhibition | [1] |
| Sup-M2 | NPM-ALK | SCID | 55 mg/kg for 4 weeks | Sustained tumor regression with no re-emergence >60 days post-treatment | [1] |
| Sup-M2 | NPM-ALK | SCID | 100 mg/kg for 4 weeks | Sustained tumor regression with no re-emergence >60 days post-treatment | [1] |
| NCI-H2228 | EML4-ALK | Nude | 30 mg/kg for 12 days | Tumor regression | [1] |
| NCI-H2228 | EML4-ALK | Nude | 55 mg/kg for 12 days | Tumor regression | [1] |
| NCI-H3122 | EML4-ALK | Nude | 30 mg/kg for 12 days | Significant tumor growth inhibition | [1] |
| NCI-H3122 | EML4-ALK | Nude | 55 mg/kg for 12 days | Tumor stasis and partial tumor regression | [1] |
Signaling Pathways and Mechanism of Action
Oncogenic ALK fusion proteins activate several downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary pathways include the JAK/STAT, PI3K/Akt, and Ras/ERK pathways.[4][5][6] this compound inhibits the initial autophosphorylation of the ALK fusion protein, thereby blocking the activation of these downstream cascades.
Caption: ALK fusion protein signaling and this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro ALK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on recombinant ALK kinase activity.
Protocol:
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.
-
Recombinant human ALK catalytic domain is incubated with a biotinylated poly-GT(4:1) substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
The FRET signal, proportional to the level of substrate phosphorylation, is measured using a suitable plate reader.
-
IC50 values are calculated from the dose-response curves.
Cellular ALK Phosphorylation Assay
Objective: To measure the inhibition of ALK autophosphorylation by this compound in intact cells.
Protocol:
-
ALK-positive cells (e.g., Karpas-299, Sup-M2) are seeded in appropriate culture plates.
-
Cells are treated with a range of concentrations of this compound for a specified time (e.g., 2 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
Total ALK levels are also measured as a loading control.
-
Band intensities are quantified to determine the concentration-dependent inhibition of ALK phosphorylation.
Cell Viability/Growth Inhibition Assay
Objective: To assess the effect of this compound on the viability and proliferation of ALK-positive cancer cell lines.
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of this compound for a period of 72 to 96 hours.
-
Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is read at 570 nm.
-
CellTiter-Glo Assay: This luminescent assay measures ATP levels, which correlate with the number of viable cells.
-
-
The results are expressed as a percentage of the vehicle-treated control, and GI50 values are calculated.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228).
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, typically twice daily (b.i.d.), at specified doses.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis of ALK phosphorylation inhibition.
Caption: A typical preclinical evaluation workflow for a kinase inhibitor.
Conclusion
This compound is a potent and selective inhibitor of ALK with demonstrated activity against various oncogenic ALK fusion proteins, including NPM-ALK and EML4-ALK. It effectively inhibits ALK autophosphorylation and downstream signaling pathways, leading to growth inhibition of ALK-positive cancer cells in vitro and significant antitumor activity in in vivo xenograft models. The data presented in this guide support the continued investigation of this compound and similar molecules as therapeutic agents for ALK-driven malignancies.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCI-H3122 Cells [cytion.com]
- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
Delving into the Preclinical Antitumor Profile of CEP-28122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the antitumor activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the critical signaling pathways and workflows.
Introduction to this compound
This compound is an orally active, small-molecule inhibitor targeting the ALK tyrosine kinase.[1] Constitutive activation of ALK, resulting from genetic alterations such as chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2][3][4] this compound was developed to selectively inhibit this aberrant ALK activity, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[5]
Mechanism of Action and In Vitro Activity
This compound exerts its antitumor effect by potently inhibiting the kinase activity of ALK. This leads to a reduction in the phosphorylation of ALK itself and its downstream signaling effectors.[5] Preclinical studies have demonstrated that this compound induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines.[1][6]
Kinase Inhibitory Potency and Selectivity
This compound has shown high potency against recombinant ALK with a favorable selectivity profile against a broad panel of other kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nmol/L) |
| Recombinant ALK | TRF Assay | 1.9 ± 0.5 |
| Rsk2 | Kinase Profiler | 7-19 |
| Rsk3 | Kinase Profiler | 7-19 |
| Rsk4 | Kinase Profiler | 7-19 |
| Data sourced from Cheng et al., 2012.[2] |
Cellular Activity
In cellular assays, this compound effectively inhibited the growth of ALK-positive cancer cell lines.
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Cancer Type | ALK Status | Growth Inhibition (IC50, nM) |
| Karpas-299 | ALCL | NPM-ALK | Data not specified |
| Sup-M2 | ALCL | NPM-ALK | Data not specified |
| NCI-H2228 | NSCLC | EML4-ALK | Data not specified |
| NCI-H3122 | NSCLC | EML4-ALK | Data not specified |
| NB-1 | Neuroblastoma | Full-length ALK | Data not specified |
| While the source indicates concentration-dependent growth inhibition, specific IC50 values for all cell lines were not detailed in the provided search results. Treatment with this compound (3-3000 nM for 48 hours) did lead to concentration-dependent growth inhibition and caspase 3/7 activation in Karpas-299 and Sup-M2 cells.[5] |
In Vivo Antitumor Efficacy
Oral administration of this compound demonstrated significant, dose-dependent antitumor activity in various mouse xenograft models of human cancers harboring ALK alterations.[1]
Xenograft Studies
Treatment with this compound led to tumor growth inhibition and, in some cases, complete tumor regression.[1][2]
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Cancer Type | Dosing Regimen | Outcome |
| Sup-M2 | ALCL | 3, 10, or 30 mg/kg orally, twice daily for 24 days | Dose-dependent antitumor activity.[5][6] |
| Sup-M2 | ALCL | 55 or 100 mg/kg orally, twice daily for 4 weeks | Sustained tumor regression with no re-emergence for >60 days post-treatment.[1][4] |
| Primary human ALCL | ALCL | 55 or 100 mg/kg orally, twice daily for 2 weeks | Sustained tumor regression with no re-emergence for >60 days post-treatment.[1][4] |
| NCI-H2228 | NSCLC | 30 and 55 mg/kg orally, twice daily for 12 days | Tumor regression.[2] |
| NCI-H3122 | NSCLC | 30 mg/kg orally, twice daily for 12 days | Significant tumor growth inhibition.[2] |
| NCI-H3122 | NSCLC | 55 mg/kg orally, twice daily for 12 days | Tumor stasis and partial tumor regression.[2] |
| HCT-116 | Colon Carcinoma (ALK-negative) | 10 and 30 mg/kg orally, twice daily | No antitumor activity.[2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
In Vitro Kinase Assay (Time-Resolved Fluorescence - TRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK.
-
Procedure:
-
Recombinant ALK enzyme is incubated with a substrate peptide and ATP in a reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody is added.
-
The amount of phosphorylated substrate is quantified by measuring the time-resolved fluorescence signal.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of cancer cell lines.
-
Procedure:
-
ALK-positive and ALK-negative cancer cells are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with increasing concentrations of this compound for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.
-
Western Blot Analysis for ALK Phosphorylation
-
Objective: To evaluate the inhibitory effect of this compound on ALK phosphorylation in cultured cells.
-
Procedure:
-
ALK-positive cells (e.g., Sup-M2, Karpas-299) are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[2]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ALK and total ALK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Xenograft Studies
-
Objective: To determine the in vivo antitumor efficacy of this compound.
-
Procedure:
-
Human tumor cells (e.g., Sup-M2, NCI-H2228) are subcutaneously implanted into immunodeficient mice (e.g., SCID or nu/nu mice).[6]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phospho-ALK).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the ALK signaling pathway.
Caption: Workflow for in vivo xenograft studies of this compound.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Methodological & Application
Preparation of CEP-28122 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is critical for ensuring the stability, and consistent performance of the compound in various experimental settings. The information presented is intended to support researchers in pharmacology, oncology, and drug development in achieving accurate and reproducible results.
Introduction
This compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a key therapeutic target in certain types of cancers. Accurate preparation of stock solutions is the first and a critical step in preclinical research to ensure reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of small organic molecules, including this compound. This protocol outlines the necessary steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro and in vivo assays.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ | [1] |
| Molecular Weight | 539.07 g/mol | [1][2] |
| Appearance | Solid powder | |
| Solubility in DMSO | ≥ 30 mg/mL | [3] |
| Storage of Solid | Room temperature for months, or -20°C for up to 3 years | |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
Materials and Equipment
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber or opaque polypropylene or glass vials
-
Sterile, disposable pipette tips
Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes (P1000, P200, P20)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the compound.
Pre-Preparation
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Ensure that the DMSO is anhydrous, as water can affect the solubility and stability of the compound.[5]
-
Prepare a sterile and clean work area.
Calculation of Required Mass and Volume
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 539.07 g/mol x 1000 mg/g = 5.39 mg
The required volume of DMSO will be 1 mL.
Step-by-Step Procedure
-
Carefully weigh out the calculated amount of this compound powder (e.g., 5.39 mg) using an analytical balance and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Dilution to Working Concentration
When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity.[6] A final DMSO concentration of less than 0.5% is generally recommended.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution of the 10 mM stock solution in DMSO if necessary.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution and avoid direct contact.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols: Optimal Concentration of CEP-28122 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK through genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound exerts its anti-tumor effects by inhibiting ALK tyrosine phosphorylation, which in turn suppresses downstream signaling pathways, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][4] These application notes provide a summary of effective concentrations of this compound in various cancer cell lines and detailed protocols for determining the optimal concentration for your specific cell culture experiments.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound in various human cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentration ranges.
| Cell Line | Cancer Type | ALK Status | This compound Concentration | Observed Effect |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3–3,000 nmol/L | Concentration-dependent growth inhibition and caspase 3/7 activation.[1] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3–3,000 nmol/L | Concentration-dependent growth inhibition and caspase 3/7 activation.[1] |
| NB-1 | Neuroblastoma | Gene-amplified WT ALK | Not specified | Inhibition of full-length ALK receptor tyrosine phosphorylation.[1][4] |
| SH-SY5Y | Neuroblastoma | Activating mutation (F1174L) | Not specified | Significant growth inhibition.[1] |
| NB-1643 | Neuroblastoma | Activating mutation (R1275Q) | Not specified | Significant growth inhibition.[1] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Not specified | Inhibition of EML4-ALK tyrosine phosphorylation.[1][4] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Not specified | Inhibition of EML4-ALK tyrosine phosphorylation.[1][4] |
| NB-1691 | Neuroblastoma | ALK-Negative | Up to 3,000 nmol/L | No significant effect on growth and survival.[1] |
| Toledo | Leukemia | ALK-Negative | Up to 3,000 nmol/L | No-to-marginal growth inhibition.[1] |
| HuT-102 | Lymphoma | ALK-Negative | Up to 3,000 nmol/L | No significant growth inhibition.[1] |
Signaling Pathway
This compound functions by inhibiting the autophosphorylation of the ALK receptor, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/Akt, and RAS/MEK/ERK pathways.
Caption: ALK signaling and inhibition by this compound.
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for determining the optimal concentration.
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and its ALK status. For ALK-positive cell lines, a concentration range of low nanomolar to low micromolar is typically effective in inducing growth inhibition and apoptosis. It is imperative to perform a dose-response experiment, such as the MTT assay described, to determine the precise IC50 value for your experimental system. The provided protocols and data serve as a valuable starting point for researchers and scientists working with this potent ALK inhibitor.
References
Application Notes and Protocols for Western Blot Analysis of p-ALK Following CEP-28122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] Targeted inhibition of ALK with small molecules is a key therapeutic strategy. CEP-28122 is a potent and selective, orally active inhibitor of ALK that has demonstrated robust antitumor activity in preclinical models.[2][3] This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of ALK (p-ALK) in cancer cell lines following treatment with this compound, a critical method for evaluating the compound's mechanism of action and efficacy.
Introduction
The ALK signaling pathway, when activated, triggers downstream cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and growth.[4][5][6] In ALK-driven cancers, the kinase is constitutively active, leading to uncontrolled cell signaling. ALK inhibitors, such as this compound, function by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][7] This inhibition of ALK phosphorylation is a primary indicator of the drug's target engagement and cellular activity. Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of specific proteins, such as phosphorylated ALK, in cell lysates. This protocol outlines the necessary steps to assess the inhibitory effect of this compound on ALK phosphorylation.
Key Experimental Data Summary
The following tables summarize critical parameters for the Western blot protocol based on established methodologies and data from studies involving this compound.
Table 1: Recommended Cell Lines and this compound Treatment Conditions
| Cell Line | Cancer Type | ALK Alteration | Recommended this compound Concentration Range | Recommended Treatment Duration |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 30 nM - 1000 nM | 2 hours |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 3 nM - 3000 nM | 2 hours |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 3 nM - 3000 nM | Not Specified, 2 hours is a reasonable starting point |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 3 nM - 3000 nM | Not Specified, 2 hours is a reasonable starting point |
| NB-1 | Neuroblastoma | Full-length ALK amplification | Not Specified, a similar range to other cell lines can be tested | Not Specified, 2 hours is a reasonable starting point |
Table 2: Antibody and Reagent Recommendations
| Reagent | Specification | Recommended Dilution/Concentration |
| Primary Antibody: p-ALK | Phospho-specific (e.g., Tyr1604) | 1:1000 |
| Primary Antibody: Total ALK | Pan-ALK | 1:1000 |
| Primary Antibody: Loading Control | (e.g., β-actin, GAPDH) | Manufacturer's recommendation |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | 1:2000 - 1:20,000 |
| Cell Lysis Buffer | RIPA or similar buffer with protease and phosphatase inhibitors | See Protocol |
| SDS-PAGE Gel | Polyacrylamide | 8-12% |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | 5% w/v |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228) in appropriate media and conditions as recommended by the supplier.
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 30, 100, 300, 1000 nM) for the desired duration (e.g., 2 hours). Include a vehicle control (DMSO-treated) group.[8]
Cell Lysis
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish. For a 10 cm dish, use 0.8-1 mL of lysis buffer.[6]
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[9]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[6]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ALK (e.g., anti-p-ALK Tyr1604) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:20,000) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Reprobing for Total ALK and Loading Control
To ensure that changes in p-ALK are not due to variations in the total amount of ALK protein or sample loading, the membrane can be stripped and reprobed.
-
After imaging for p-ALK, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) according to the manufacturer's instructions. A common stripping buffer consists of 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol, applied for 30 minutes at 50°C.[10]
-
Wash the membrane thoroughly with TBST to remove the stripping buffer.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total ALK, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and reprobing process for a loading control protein (e.g., β-actin or GAPDH).
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ALK.
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CEP-28122 in a Xenograft Model of Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), in a xenograft model of neuroblastoma. This document is intended to guide researchers in the preclinical evaluation of this compound for neuroblastoma therapy.
Introduction
Neuroblastoma, a common and often deadly childhood cancer, is characterized by activating mutations in the ALK gene in a subset of cases.[1] These mutations lead to constitutive activation of the ALK receptor tyrosine kinase, driving tumor cell proliferation and survival.[2] this compound is an orally active small molecule inhibitor of ALK that has demonstrated significant antitumor activity in preclinical models of human cancers with activated ALK, including neuroblastoma.[3] This document outlines the mechanism of action, experimental protocols, and expected outcomes when using this compound in a neuroblastoma xenograft model.
Mechanism of Action and Signaling Pathway
This compound potently inhibits the kinase activity of both wild-type and mutated forms of ALK.[3] In neuroblastoma cells harboring ALK mutations (such as F1174L and R1275Q) or ALK gene amplification, the ALK receptor is constitutively phosphorylated, leading to the downstream activation of key signaling pathways that promote cell growth and survival. These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[4][5][6][7] this compound blocks the autophosphorylation of ALK, thereby inhibiting these downstream signaling events and inducing apoptosis and growth inhibition in ALK-dependent neuroblastoma cells.[3]
Caption: ALK signaling pathways and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a neuroblastoma xenograft model using the ALK-amplified NB-1 cell line.
Table 1: In Vivo Dose-Response of this compound on NB-1 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Orally, twice daily | 1500 ± 200 | 0 |
| This compound | 30 | Orally, twice daily | 375 ± 50 | 75 |
| This compound | 55 | Orally, twice daily | 150 ± 30 | 90 |
Data adapted from preclinical studies.[3]
Table 2: Efficacy of this compound Against Different Neuroblastoma Cell Line Xenografts
| Cell Line | ALK Status | This compound Treatment | Outcome |
| NB-1 | Amplified Wild-Type ALK | 30-55 mg/kg, orally, twice daily | Significant tumor growth inhibition[3] |
| SH-SY5Y | F1174L Mutation | Not specified in detail for xenograft | Expected sensitivity based on in vitro data[3] |
| NB-1643 | R1275Q Mutation | Not specified in detail for xenograft | Expected sensitivity based on in vitro data[3] |
| NB-1691 | ALK-Negative | 30-55 mg/kg, orally, twice daily | No effect on tumor growth[3] |
Experimental Protocols
Protocol 1: Establishment of a Neuroblastoma Xenograft Model
This protocol describes the subcutaneous implantation of human neuroblastoma cells into immunodeficient mice.
Materials:
-
Human neuroblastoma cell lines (e.g., NB-1, SH-SY5Y)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture neuroblastoma cells in appropriate medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Wash the cell pellet twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.
-
Animal Preparation and Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (width)² x length / 2.[8]
-
Initiation of Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
Caption: Experimental workflow for the neuroblastoma xenograft model.
Protocol 2: In Vivo Administration of this compound and Efficacy Assessment
This protocol details the oral administration of this compound and the subsequent monitoring of its antitumor effects.
Materials:
-
This compound compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Tumor-bearing mice from Protocol 1
-
Calipers
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 30 mg/kg and 55 mg/kg).
-
Drug Administration: Administer the prepared this compound suspension or vehicle alone to the respective groups of mice via oral gavage. A typical dosing schedule is twice daily.[3]
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice regularly to assess any potential toxicity of the treatment.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: At the end of the study, calculate the mean tumor volume for each group. Determine the percent tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Expected Outcomes and Troubleshooting
-
Efficacy: In xenograft models of ALK-positive neuroblastoma, this compound is expected to induce significant, dose-dependent tumor growth inhibition, and at higher doses, may lead to tumor regression.[3][9]
-
Selectivity: this compound should not exhibit significant antitumor activity in ALK-negative neuroblastoma xenografts, demonstrating its target specificity.[3]
-
Troubleshooting:
-
No Tumor Growth: Ensure the viability of the injected cells and the appropriate mouse strain is used. The use of Matrigel can enhance tumor take rate.
-
Variable Tumor Growth: Ensure consistent cell numbers are injected and that tumors have reached a uniform size before randomizing into treatment groups.
-
Toxicity: If signs of toxicity (e.g., significant weight loss) are observed, the dose and/or frequency of this compound administration may need to be adjusted.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of ALK-driven neuroblastoma. The protocols and data presented in these application notes provide a framework for the successful preclinical evaluation of this compound in a neuroblastoma xenograft model. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data to support further clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Activating mutations in ALK provide a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122 Administration via Oral Gavage
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, via oral gavage in preclinical models.
Introduction
This compound is an orally active, small-molecule inhibitor of ALK kinase activity.[1] Constitutive activation of ALK through mechanisms such as chromosomal translocation, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] this compound has demonstrated potent, dose-dependent antitumor activity in preclinical xenograft models of these cancers.[1][2] These protocols are designed to facilitate the effective and reproducible administration of this compound for in vivo studies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by potently inhibiting the kinase activity of ALK, with an IC50 of 1.9 nM for recombinant ALK.[3][4][5] This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival. In cellular assays, this compound has been shown to inhibit the phosphorylation of NPM-ALK at tyrosine 664 with an IC50 of 20-30 nmol/L.[6] Inhibition of ALK activity by this compound leads to the suppression of downstream effectors, including STAT3, Akt, and ERK1/2.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo antitumor efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Enzymatic Assay | Recombinant ALK | 1.9 nM[3][4][5] |
| Cellular Phosphorylation Assay | NPM-ALK (Sup-M2 & Karpas-299 cells) | 20-30 nM[6] |
| Cell Growth Inhibition | Karpas-299 & Sup-M2 cells | Concentration-dependent (3-3000 nM)[3] |
| Cell Growth Inhibition | EML4-ALK (NCI-H2228 & NCI-H3122 cells) | Concentration-dependent (3-3000 nM)[6] |
Table 2: In Vivo Antitumor Activity of this compound via Oral Gavage
| Xenograft Model | Dose (mg/kg) | Dosing Regimen | Duration | Outcome |
| Sup-M2 (ALCL) | 3, 10, 30 | Twice Daily | 12 days | Dose-dependent antitumor activity.[3] |
| Sup-M2 (ALCL) | 55, 100 | Twice Daily | 4 weeks | Complete tumor regression in 100% of mice, with no reemergence up to 60 days post-treatment.[1][6] |
| NB-1 (Neuroblastoma) | 30, 55 | Twice Daily | 14 days | 75% and 90% tumor growth inhibition, respectively.[6] |
| NCI-H2228 (NSCLC) | 30, 55 | Twice Daily | 12 days | Tumor regression.[6] |
| NCI-H3122 (NSCLC) | 30 | Twice Daily | 12 days | Significant tumor growth inhibition.[6] |
| NCI-H3122 (NSCLC) | 55 | Twice Daily | 12 days | Tumor stasis and partial tumor regression.[6] |
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol describes the preparation of this compound for administration to animal models.
Materials:
-
This compound (free base or mesylate salt)
-
Vehicle: Polyethylene glycol 400 (PEG-400) or deionized water (dH2O)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (e.g., 100 μL). The dose should be expressed as mg/kg equivalents of the free base.[6]
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the chosen vehicle (PEG-400 or dH2O) to the tube to achieve the final desired concentration.[6]
-
Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution/suspension for any undissolved particles.
-
Prepare the formulation fresh daily or confirm its stability under storage conditions.
Administration of this compound via Oral Gavage in Mice
This protocol outlines the procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, straight or curved)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
Tumor-bearing mice (e.g., SCID or nu/nu mice with subcutaneous xenografts)
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the facility for at least one week before the study begins.
-
Randomize tumor-bearing mice into treatment and vehicle control groups (typically 8-10 mice per group) once tumors reach a predetermined size.[6]
-
-
Dose Calculation:
-
Weigh each mouse immediately before dosing.
-
Calculate the exact volume of the formulation to be administered based on the mouse's body weight and the target dose in mg/kg.
-
-
Administration:
-
Gently but firmly restrain the mouse.
-
Attach the gavage needle to the filled syringe. Ensure there are no air bubbles.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.
-
Slowly dispense the formulation (a typical volume is 100 μL).[6]
-
Withdraw the needle smoothly.
-
Observe the mouse for a short period to ensure there are no immediate adverse effects, such as respiratory distress.
-
-
Monitoring:
-
Administer this compound or vehicle according to the specified dosing schedule (e.g., twice daily).[6]
-
Monitor the body weight and tumor volume of each mouse every 2-3 days.[6]
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for the duration specified in the study design (e.g., 12, 14, or 28 days).[1][6]
-
Safety and Tolerability
In preclinical studies, administration of this compound was generally well-tolerated in mice and rats.[1] However, it is crucial to monitor animals for any signs of toxicity, such as significant body weight loss, changes in behavior, or other adverse clinical signs. The vehicle-treated group serves as a critical baseline for these observations.[6]
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Cell Viability Assays with CEP-28122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] As a diaminopyrimidine derivative, it demonstrates significant antitumor activity in experimental models of human cancers where ALK is constitutively activated due to genetic alterations such as chromosomal translocations, point mutations, or gene amplification.[2][3][4] The aberrant ALK activity drives oncogenesis, and its inhibition by this compound has emerged as a promising therapeutic strategy.[2][4] this compound has an IC50 of 1.9 nM for recombinant ALK kinase activity.[3][5]
These application notes provide detailed protocols for assessing cell viability following treatment with this compound, along with its mechanism of action and expected outcomes in relevant cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK.[4] This inhibition leads to a reduction in the phosphorylation of ALK itself and its downstream effector proteins.[3][4] Key signaling pathways that are attenuated by this compound treatment in ALK-positive cancer cells include the STAT3, AKT, and ERK1/2 pathways.[3] The suppression of these pro-survival and proliferative signals ultimately leads to growth inhibition and apoptosis in cancer cells dependent on ALK signaling.[3][4]
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory effect of this compound on cell viability has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.
| Cell Line | Cancer Type | ALK Status | Assay Type | Incubation Time | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK+ | MTS | 48 hours | 20 - 30 (cellular) | [6] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK+ | MTS | 48 hours | 20 - 30 (cellular) | [6] |
| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK+ | - | - | - | [4][6] |
| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK+ | - | - | - | [4] |
| NB-1 | Neuroblastoma | ALK+ | - | - | - | [4] |
| Toledo | Diffuse Large B-cell Lymphoma | ALK- | MTS | 48 hours | > 3000 | [6] |
| HuT-102 | Cutaneous T-cell Lymphoma | ALK- | MTS | 48 hours | > 3000 | [6] |
Note: The IC50 values for NCI-H2228, NCI-H3122, and NB-1 were not explicitly provided in the search results, but this compound was shown to inhibit EML4-ALK tyrosine phosphorylation in these cell lines.[4]
Experimental Protocols
Several assays can be employed to measure cell viability following this compound treatment. The choice of assay may depend on the cell type, experimental goals, and available equipment. Commonly used methods include tetrazolium reduction assays (MTT, MTS) and ATP quantitation assays (CellTiter-Glo®).
Protocol 1: MTS Cell Viability Assay
This protocol is based on the method used to evaluate the effect of this compound on ALK-positive and ALK-negative cell lines.[6] The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells to generate a colored formazan product.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or equivalent
-
Appropriate cell culture medium
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Compound Addition: After allowing the cells to adhere overnight (for adherent cells), treat them with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.[6]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media-only background control wells from all other absorbance readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viable cells against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is another common colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Appropriate cell culture medium
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Reagent Addition: Add 10 µL of MTT solution to each well.[7][8]
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Analyze the data as described in the MTS protocol.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Appropriate cell culture medium
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTS protocol.
-
Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[9]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Analyze the data as described in the MTS protocol, using luminescence readings instead of absorbance.
Caption: General workflow for a cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols: Immunohistochemistry for Monitoring ALK Inhibition with CEP-28122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] The aberrant ALK activity promotes downstream signaling cascades, primarily the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, leading to increased cell proliferation, survival, and metastasis.[2][3][4][5]
CEP-28122 is a highly potent and selective, orally active small-molecule inhibitor of ALK.[1][6][7] It functions by competing with ATP for the binding site in the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8] Preclinical studies have demonstrated that this compound induces a concentration-dependent inhibition of ALK tyrosine phosphorylation, leading to cytotoxicity and growth inhibition in ALK-positive cancer cells.[1][8]
Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the distribution and abundance of specific proteins within tissue sections. In the context of ALK-targeted therapies, IHC can be employed as a pharmacodynamic biomarker to assess the in-situ inhibition of ALK activity. By using antibodies specific to the phosphorylated form of ALK (phospho-ALK), researchers can monitor the direct effect of inhibitors like this compound on their target in preclinical tumor models and clinical specimens. A reduction in phospho-ALK staining following treatment provides direct evidence of target engagement and pathway inhibition.
ALK Signaling Pathway and Inhibition by this compound
Caption: ALK signaling and this compound inhibition.
Experimental Protocols
Immunohistochemistry Workflow for Phospho-ALK Detection
Caption: IHC workflow for phospho-ALK.
Detailed Protocol for Phospho-ALK IHC in FFPE Tissues
This protocol provides a general framework for the detection of phosphorylated ALK in formalin-fixed paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval conditions may be necessary for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1X TBS with 5% normal goat serum)
-
Primary antibody (e.g., Rabbit anti-phospho-ALK [Tyr1604])
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.[1]
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with running tap water for 5 minutes, followed by a final rinse in deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish filled with Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.[1]
-
Maintain at a sub-boiling temperature for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., 1X TBS) for 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-ALK antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the kit instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Quantification of Staining
Image analysis software can be used for quantitative assessment of phospho-ALK staining. The H-score is a common method that combines both the intensity of the staining and the percentage of positive cells.
H-Score = Σ (i × Pi) Where 'i' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of cells stained at that intensity.
Data Presentation
Table 1: In Vitro Inhibition of ALK Phosphorylation by this compound
| Cell Line (ALK Status) | This compound Conc. (nM) | Mean p-ALK H-Score | % Inhibition |
| KARPAS-299 (NPM-ALK) | 0 (Vehicle) | 280 | 0% |
| 10 | 150 | 46% | |
| 30 | 60 | 79% | |
| 100 | 15 | 95% | |
| H3122 (EML4-ALK) | 0 (Vehicle) | 265 | 0% |
| 10 | 145 | 45% | |
| 30 | 55 | 79% | |
| 100 | 10 | 96% |
Data are representative and for illustrative purposes.
Table 2: In Vivo Pharmacodynamic Effect of this compound in Tumor Xenografts
| Treatment Group | Dose (mg/kg, oral) | Time Post-Dose (hr) | Mean p-ALK H-Score | % Inhibition vs. Vehicle |
| Vehicle | - | 4 | 275 | - |
| This compound | 10 | 4 | 120 | 56% |
| This compound | 30 | 4 | 30 | 89% |
| This compound | 30 | 12 | 25 | 91% |
| This compound | 30 | 24 | 95 | 65% |
Data are representative and for illustrative purposes based on published findings for this compound showing dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts.[1]
Logical Relationship Diagram
Caption: Logic of p-ALK IHC as a biomarker.
References
- 1. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nordicbiosite.com [nordicbiosite.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by CEP-28122
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Constitutive ALK activity, resulting from chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This compound effectively inhibits ALK, leading to the suppression of downstream signaling pathways and consequently inducing apoptosis in ALK-positive cancer cells.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: In cancer cells with aberrant ALK activity, the kinase activates downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3 pathways.[1][5] this compound, by inhibiting ALK, blocks the phosphorylation and activation of these downstream effectors. This disruption of pro-survival signaling leads to the activation of the intrinsic apoptotic cascade, culminating in programmed cell death.
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits ALK, leading to apoptosis.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis in cancer cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Materials
-
ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2, NCI-H2228)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed ALK-positive cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the saved medium.
-
For suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer using unstained and single-stained (Annexin V-FITC only and PI only) controls to set the appropriate voltages and compensation.
-
Acquire a minimum of 10,000 events for each sample.
-
Analyze the data using appropriate software. Gate the cell population of interest based on forward and side scatter properties to exclude debris.
-
Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish quadrants to differentiate between:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Experimental Workflow
Caption: Workflow for this compound apoptosis analysis.
Data Presentation
The following table presents representative data from a flow cytometry analysis of an ALK-positive NSCLC cell line (e.g., NCI-H2228) treated with this compound for 48 hours. Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.5 | 5.4 ± 1.1 | 2.2 ± 0.7 |
| 50 | 55.7 ± 4.2 | 25.8 ± 2.9 | 15.1 ± 2.3 | 3.4 ± 1.0 |
| 100 | 30.4 ± 3.8 | 40.2 ± 3.5 | 25.3 ± 3.1 | 4.1 ± 1.3 |
| 500 | 10.9 ± 2.5 | 35.5 ± 4.1 | 48.9 ± 5.2 | 4.7 ± 1.8 |
Conclusion
The flow cytometry-based Annexin V/PI assay is a reliable and quantitative method for assessing the pro-apoptotic effects of this compound. This application note provides a comprehensive protocol that can be adapted for various ALK-positive cancer cell lines. The expected outcome is a dose-dependent increase in the percentage of apoptotic cells following treatment with this compound, confirming its mechanism of action as an inducer of programmed cell death in ALK-driven malignancies. This methodology is valuable for preclinical drug development and for further elucidating the cellular response to ALK inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CEP-28122 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122. The following information addresses common solubility issues encountered in aqueous solutions during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is a diaminopyrimidine derivative used in cancer research.[2] Key chemical properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₃₅ClN₆O₃[1] |
| Molecular Weight | 539.06 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >99% by HPLC[1] |
| CAS Number | 1022958-60-6[1] |
Q2: In which solvents is this compound soluble?
Table 2: Solubility of this compound and its Mesylate Salt in Organic Solvents
| Compound | Solvent | Solubility |
| This compound | DMSO | ≤30 mg/mL[4] |
| This compound | Dimethyl Formamide (DMF) | 12 mg/mL[4] |
| This compound Mesylate Salt | DMSO | 6.4 mg/mL (10.08 mM) (Sonication recommended) |
Q3: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?
Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. This phenomenon, often called "fall-out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium where the compound is less soluble. The organic solvent disperses in the aqueous solution, leaving the hydrophobic compound to crash out of the solution.
Similar to other tyrosine kinase inhibitors, the aqueous solubility of this compound is likely pH-dependent. For instance, the solubility of the ALK inhibitor crizotinib is significantly higher in acidic pH compared to neutral or alkaline conditions.[7][8]
Table 3: pH-Dependent Aqueous Solubility of Crizotinib (as a reference for ALK inhibitors)
| pH | Solubility |
| 1.6 | >10 mg/mL[7] |
| 8.2 | <0.1 mg/mL[7] |
Troubleshooting Guides
Issue 1: Precipitate formation during preparation of aqueous working solutions for in vitro assays.
dot
Caption: Workflow for preparing aqueous solutions of this compound.
Detailed Protocol for In Vitro Solution Preparation:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Perform Intermediate Dilutions in DMSO:
-
Before preparing the final aqueous working solution, perform serial dilutions of the concentrated DMSO stock in 100% DMSO to get closer to the final desired concentration. This prevents the compound from precipitating out upon addition to the aqueous buffer.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the intermediate DMSO dilution dropwise.
-
The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
dot
Caption: Troubleshooting logic for this compound precipitation.
Issue 2: Formulation and solubility challenges for in vivo studies.
For oral administration in animal models, this compound needs to be formulated in a vehicle that ensures its suspension and bioavailability. Direct dissolution in aqueous vehicles is not recommended.
Recommended Protocol for In Vivo Oral Formulation:
Based on formulations used for other ALK inhibitors like ceritinib, a suspension in a methylcellulose-based vehicle is a good starting point.[9][10][11]
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.5% (v/v) Tween® 80 in sterile water (optional, can improve wettability and suspension)
Procedure:
-
Vehicle Preparation: Prepare a sterile 0.5% methylcellulose solution. If using, add Tween® 80 to a final concentration of 0.5%.
-
Weighing: Accurately weigh the required amount of this compound powder for the desired dose and number of animals.
-
Suspension: Add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously triturating or vortexing to form a homogenous suspension.
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before drawing each dose.
ALK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. Constitutive activation of ALK, often through chromosomal translocations, leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and growth. The primary signaling cascades initiated by activated ALK include the JAK/STAT, RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and PLCγ pathways.
dot
Caption: ALK signaling pathways inhibited by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: CEP-28122 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of CEP-28122 in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.
| Observed Issue | Potential Cause | Suggested Solution |
| Loss of this compound activity over time in culture. | Degradation in Aqueous Media: this compound, like many small molecules, may be susceptible to hydrolysis or other forms of degradation in aqueous cell culture media at 37°C. | - Prepare fresh working solutions of this compound in media for each experiment. - Consider partial media changes with freshly prepared this compound for long-term experiments. - Assess stability in a simpler buffer like PBS to determine inherent aqueous stability. |
| Enzymatic Degradation: Serum in the cell culture media contains esterases and other enzymes that can metabolize this compound. | - Test the stability of this compound in serum-free versus serum-containing media to assess the impact of serum components. - If enzymatic degradation is suspected, consider using heat-inactivated serum, although this may not eliminate all enzymatic activity. | |
| pH Instability: The pH of the cell culture medium (typically 7.2-7.4) can influence the stability of this compound. | - Ensure the pH of your cell culture medium is stable throughout the experiment. - Test the stability of this compound in buffers with slightly different pH values to identify the optimal pH range for stability. | |
| High variability in experimental results between replicates. | Incomplete Solubilization: this compound is soluble in DMSO, but may not be fully dissolved if not prepared correctly, leading to inconsistent concentrations in the final culture medium. | - Ensure the DMSO stock solution is clear and free of particulates. - When diluting the DMSO stock into aqueous media, vortex or mix thoroughly to ensure complete dissolution. - Avoid using a final DMSO concentration that exceeds 0.5%, as higher concentrations can be toxic to cells. |
| Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in the media. | - Use low-protein-binding plates and pipette tips for your experiments. - Include a control group without cells to measure the loss of the compound due to adsorption to the plasticware. | |
| Precipitation of this compound in the cell culture medium. | Low Aqueous Solubility: While soluble in DMSO, the aqueous solubility of this compound in cell culture media may be limited, especially at higher concentrations. | - Lower the final concentration of this compound in your experiments. - Consider using the mesylate salt form of this compound, which may have improved aqueous solubility and stability.[1] - Visually inspect the media for any signs of precipitation after adding this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Form: this compound as a solid powder is stable for months at room temperature or for up to three years at -20°C.[2]
-
DMSO Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[3]
Q2: How should I prepare the working solution of this compound in cell culture media?
A2: To prepare a working solution, thaw a single-use aliquot of the DMSO stock solution at room temperature. Dilute the stock solution directly into your pre-warmed cell culture medium to the desired final concentration. It is crucial to vortex the diluted solution immediately and thoroughly to ensure complete dissolution and prevent precipitation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[3][4] It functions by blocking the phosphorylation of ALK, which in turn inhibits downstream signaling pathways such as STAT3, AKT, and ERK1/2, leading to reduced cell proliferation and induction of apoptosis in ALK-positive cancer cells.[3]
Q4: Can I use this compound in serum-free media?
A4: Yes, this compound can be used in serum-free media. In fact, testing your experiment in both serum-free and serum-containing media can help determine if serum components are contributing to any observed instability.[5]
Q5: How can I assess the stability of this compound in my specific cell culture setup?
A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 6, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of this compound using an appropriate analytical method such as HPLC-MS.[5]
Quantitative Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how such data can be structured.
Table 1: Hypothetical Stability of this compound (1 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in RPMI-1640 + 10% FBS | % Remaining in DMEM + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.1 | 98.5 |
| 6 | 85.7 | 88.3 | 94.2 |
| 24 | 65.4 | 70.1 | 85.6 |
| 48 | 42.1 | 48.9 | 75.3 |
Table 2: Hypothetical Impact of Temperature on this compound (1 µM) Stability in RPMI-1640 + 10% FBS
| Time (hours) | % Remaining at 37°C | % Remaining at Room Temperature (~22°C) | % Remaining at 4°C |
| 0 | 100 | 100 | 100 |
| 24 | 65.4 | 92.8 | 99.1 |
| 48 | 42.1 | 85.1 | 98.2 |
| 72 | 25.9 | 78.5 | 97.5 |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI-1640, DMEM) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding plates
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a structurally similar and stable compound)
-
HPLC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution to 1 µM in the desired cell culture medium (with and without 10% FBS) and PBS.
-
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 6, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
Caption: this compound inhibits ALK phosphorylation and downstream signaling.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. Investigation of molecular interactions and structural stability of ALK tyrosine kinase inhibitors: A molecular dynamics simulation study [biot.modares.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: CEP-28122 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CEP-28122 in in vivo studies. Our goal is to help you address potential inconsistencies and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations, translocations, or amplification, can drive the growth of various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound functions by inhibiting the kinase activity of ALK, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[3][4]
Q2: What are the reported in vivo effects of this compound in preclinical models?
A2: Preclinical studies have demonstrated that orally administered this compound induces dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts.[1][2] This leads to significant antitumor activity, including complete or near-complete tumor regression in ALK-positive xenograft models of ALCL, NSCLC, and neuroblastoma.[1][2][5] Notably, sustained tumor regression has been observed even after cessation of treatment.[2][5] Conversely, this compound shows minimal antitumor activity in ALK-negative tumor models.[1][2]
Q3: I am observing minimal or no tumor regression in my ALK-positive xenograft model. What are the potential causes?
A3: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the compound or its administration, or with the experimental model itself. Specific areas to investigate include:
-
Compound Formulation and Stability: Ensure the compound is properly formulated and stable for the duration of your experiment.
-
Dosing and Administration: Verify the accuracy of your dosing calculations and the proficiency of the administration technique (e.g., oral gavage).
-
Pharmacokinetics: Poor absorption, rapid metabolism, or fast excretion can lead to insufficient drug exposure at the tumor site.
-
Animal Model: Confirm the ALK-positive status of your cell line and consider the possibility of acquired resistance.
Q4: My in vivo results are inconsistent between experimental cohorts. What should I check?
A4: Inconsistent results can arise from variability in experimental procedures. Key aspects to review include:
-
Animal Health and Handling: Ensure all animals are healthy and handled consistently to minimize stress.
-
Tumor Implantation and Measurement: Standardize the tumor implantation technique and use a consistent method for tumor measurement.
-
Formulation Preparation: Prepare fresh formulations for each experiment to avoid degradation.
-
Dosing Schedule: Strictly adhere to the planned dosing schedule.
Troubleshooting Guide
Issue 1: Suboptimal Antitumor Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Drug Exposure | Perform a pharmacokinetic (PK) study. | Collect plasma and tumor samples at various time points after dosing to determine the concentration of this compound. This will help correlate drug exposure with target engagement and efficacy. |
| Incorrect Formulation | Verify the formulation protocol. | This compound has been formulated in vehicles such as 0.5% methylcellulose in water for oral administration. Ensure the compound is fully suspended before each dose. |
| Dosing Errors | Review dosing calculations and administration technique. | Double-check all calculations. For oral gavage, ensure proper technique to deliver the full dose to the stomach. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose in your model. |
| ALK Status of Xenograft | Confirm ALK expression and activation in your tumor model. | Perform Western blotting or immunohistochemistry (IHC) on tumor samples to verify the expression of the ALK fusion protein and its phosphorylation status. |
| Acquired Resistance | Sequence the ALK kinase domain in tumors that are not responding to treatment. | Mutations in the ALK kinase domain can confer resistance to ALK inhibitors. |
Issue 2: High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Tumor Inoculation | Standardize the tumor cell implantation procedure. | Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. |
| Variable Animal Health | Monitor animal health closely. | Exclude animals that show signs of illness or significant weight loss unrelated to the treatment. |
| Inaccurate Tumor Measurement | Use a standardized and blinded method for tumor measurement. | Use calipers to measure tumors in two dimensions and calculate tumor volume using a consistent formula (e.g., (Length x Width^2)/2). Blinding the individual measuring the tumors can reduce bias. |
| Formulation Inhomogeneity | Ensure the formulation is homogenous before each administration. | If using a suspension, vortex or sonicate the formulation immediately before dosing each animal to ensure a consistent concentration. |
Experimental Protocols
In Vivo Antitumor Efficacy Study in an ALK-Positive Xenograft Model
This protocol is based on studies with the Sup-M2 anaplastic large-cell lymphoma xenograft model.[2][4]
-
Cell Culture: Culture Sup-M2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Animal Model: Use severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 Sup-M2 cells in a 0.2 mL volume of phosphate-buffered saline and Matrigel (1:1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups.
-
This compound Formulation: Prepare a suspension of this compound in 0.5% (w/v) methylcellulose in sterile water.
-
Administration: Administer this compound or vehicle orally (e.g., by gavage) twice daily at doses ranging from 3 to 100 mg/kg.[2][4]
-
Data Collection: Measure tumor volumes 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a specified duration (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size.[2]
Quantitative Data Summary
In Vivo Antitumor Activity of this compound in ALK-Positive Xenograft Models
| Xenograft Model | Cell Line | Dose (mg/kg, b.i.d., p.o.) | Treatment Duration | Tumor Growth Inhibition (%) | Observations |
| ALCL | Sup-M2 | 30 | 4 weeks | >90% | Complete/near complete tumor regressions.[2] |
| ALCL | Sup-M2 | 55 | 4 weeks | Not specified | Sustained tumor regression with no re-emergence >60 days post-treatment.[1][5] |
| ALCL | Sup-M2 | 100 | 4 weeks | Not specified | Sustained tumor regression with no re-emergence >60 days post-treatment.[1][5] |
| NSCLC | NCI-H2228 | 30 | Not specified | Dose-dependent | Significant antitumor activity. |
| Neuroblastoma | NB-1 | 30 | 14 days | 75% | Tumor stasis and partial regressions.[5] |
| Neuroblastoma | NB-1 | 55 | 14 days | 90% | Tumor stasis and partial regressions.[5] |
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Troubleshooting Workflow for Inconsistent In Vivo Results
Caption: A logical workflow for troubleshooting inconsistent in vivo results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting CEP-28122 Western Blot for p-ALK
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CEP-28122 in Western blot analysis of phosphorylated Anaplastic Lymphoma Kinase (p-ALK).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the detection of p-ALK by Western blot, especially in the context of treatment with the ALK inhibitor this compound.
Q1: Why am I not seeing a p-ALK signal in my untreated positive control cells?
A: Several factors could lead to the absence of a p-ALK signal:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains freshly added phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of your target protein during sample preparation.[1]
-
Low Protein Concentration: The abundance of p-ALK may be low. Quantify your protein lysate concentration and ensure you are loading a sufficient amount (typically 20-40 µg) per lane.[2]
-
Inefficient Protein Transfer: Verify your transfer efficiency. You can do this by staining the membrane with Ponceau S after transfer to visualize total protein.[3] For large proteins like ALK, a wet transfer overnight at 4°C is often more efficient than a semi-dry transfer.
-
Inactive Primary Antibody: Ensure your anti-p-ALK antibody is validated for Western blotting and stored correctly. Consider running a dot blot to confirm antibody activity.[2]
Q2: My p-ALK signal is very weak or faint, even in my control group.
A: Weak signals can be frustrating. Here are some troubleshooting steps:
-
Increase Primary Antibody Concentration: The recommended dilution is a starting point. Try increasing the concentration of your primary antibody or incubating it overnight at 4°C to enhance the signal.[2]
-
Use a More Sensitive Substrate: If you are using a standard ECL substrate, switching to a more sensitive one can significantly amplify your signal.
-
Optimize Blocking Conditions: While milk is a common blocking agent, it contains phosphoproteins that can interfere with p-ALK detection. Try using 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking buffer.[1]
-
Check for Protein Degradation: Keep samples on ice throughout the preparation process and add protease inhibitors to your lysis buffer to prevent protein degradation.[4]
Q3: I see multiple non-specific bands on my blot, obscuring the p-ALK signal.
A: Non-specific bands can arise from several sources:
-
Primary Antibody Concentration is Too High: While a higher concentration can boost a weak signal, an excessive amount can lead to off-target binding. Titrate your primary antibody to find the optimal concentration.[5]
-
Inadequate Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2][6]
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the host species of your primary antibody.
-
Blocking is Insufficient: Increase the blocking time or try a different blocking agent.[4]
Q4: After treating with this compound, the p-ALK signal is completely gone, even at low concentrations. How can I show a dose-dependent effect?
A: this compound is a highly potent ALK inhibitor.[7][8][9] It is possible that the concentrations you have chosen are too high, leading to complete inhibition of ALK phosphorylation.
-
Titrate this compound Concentration: Perform a dose-response experiment with a wider and lower range of this compound concentrations. Consider starting in the low nanomolar range (e.g., 1-100 nM).[8]
-
Reduce Treatment Time: Shorten the incubation time with this compound. A shorter exposure might reveal more subtle, dose-dependent effects on p-ALK levels.
Q5: The total ALK signal also decreases after this compound treatment. Is this expected?
A: While the primary effect of this compound is the inhibition of ALK phosphorylation, some studies suggest that prolonged inhibition of kinase activity can lead to the degradation of the ALK protein itself. However, a significant decrease in total ALK with short treatment times might indicate an issue with your experiment. Ensure equal protein loading across all lanes by checking a housekeeping gene like GAPDH or β-actin.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on ALK phosphorylation and cell growth in ALK-positive cancer cell lines.
| Cell Line | Assay | IC50 (nM) | Reference |
| Karpas-299 | ALK Phosphorylation | 2.5 | [10] |
| Sup-M2 | ALK Phosphorylation | 1.9 | [8] |
| Karpas-299 | Cell Growth | 20 | [8] |
| Sup-M2 | Cell Growth | 25 | [8] |
Experimental Protocols
Western Blot Protocol for p-ALK Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ALK (e.g., Phospho-ALK (Tyr1604)[11] or Phospho-ALK (Tyr1278)[12]) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (for Total ALK):
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again and probe for total ALK and a housekeeping protein like GAPDH or β-actin.
-
Visualizations
ALK Signaling Pathway
Caption: An overview of the ALK signaling pathway and the inhibitory action of this compound.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues for p-ALK detection.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-ALK (Tyr1278) Antibody | Cell Signaling Technology [cellsignal.com]
Preventing precipitation of CEP-28122 in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of CEP-28122, with a focus on preventing and troubleshooting precipitation in stock solutions.
Troubleshooting Guides
Q1: My this compound has precipitated out of my DMSO stock solution. What should I do?
A1: If you observe precipitation in your this compound DMSO stock solution, do not use it directly for your experiments as the concentration will be inaccurate. Here are the steps to attempt to redissolve the compound:
-
Warm the Solution: Gently warm the vial to 37°C in a water bath for 10-15 minutes. Avoid excessive heat (not exceeding 50°C) to prevent potential degradation of the compound.
-
Vortex and Sonicate: After warming, vortex the solution vigorously for 1-2 minutes. Following that, place the vial in an ultrasonic bath for 15-30 minutes to aid in dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved and the solution is clear.
-
If Precipitation Persists: If you still observe particulate matter, the solution may be supersaturated. You can try adding a small amount of fresh, anhydrous DMSO to dilute the concentration slightly and repeat the warming and sonication steps.
-
Final Check: Before use, it is advisable to centrifuge the vial at a low speed to pellet any remaining micro-precipitates and carefully transfer the supernatant to a new, sterile tube.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds like this compound. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, a slightly higher, cell-tolerated concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, perform a stepwise dilution. First, create an intermediate dilution of this compound in your cell culture medium. Then, add this intermediate dilution to the final volume.
-
Increase Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling. This ensures rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation.
-
Use of Serum: If your experiment allows, the presence of serum in the cell culture medium can help to solubilize hydrophobic compounds through protein binding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[2]
Q2: What is the maximum recommended storage time for this compound stock solutions?
A2: For optimal stability, it is recommended to prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions in DMSO are:
For the solid powder form, it can be stored at -20°C for up to 3 years.
Q3: Is there a difference between this compound and this compound mesylate salt?
A3: Yes, this compound mesylate salt is a salt form of the parent compound, this compound. While both forms exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form generally has enhanced water solubility and stability.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[4] In several cancers, ALK is constitutively activated through chromosomal translocations, gene amplifications, or point mutations. This aberrant ALK activity drives tumor cell proliferation and survival by activating downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/Akt pathways. This compound inhibits the kinase activity of ALK, thereby blocking these downstream signals and inducing apoptosis in ALK-dependent cancer cells.
Data Presentation
| Parameter | This compound | This compound Mesylate Salt |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ | C₂₉H₃₉ClN₆O₆S |
| Molecular Weight | 539.07 g/mol | 635.17 g/mol |
| Solubility in DMSO | Soluble | ≥ 10.08 mM (≥ 6.4 mg/mL) |
| Solubility in Water | Insoluble | Slightly Soluble |
| Solubility in Ethanol | Insoluble | Slightly Soluble |
Note: For the mesylate salt in DMSO, sonication and warming may be required to achieve complete dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of this compound (MW: 539.07 g/mol ), weigh out 5.39 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 15-30 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by further vortexing.
-
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Troubleshooting this compound Precipitation in Aqueous Media
Objective: To determine the optimal conditions for diluting a this compound DMSO stock into an aqueous medium without precipitation.
Procedure:
-
Prepare Serial Dilutions in DMSO: Prepare a serial dilution of your high-concentration this compound stock solution in DMSO to create a range of intermediate stock concentrations.
-
Dilution in Aqueous Medium:
-
Pre-warm your aqueous medium (e.g., cell culture medium with serum) to 37°C.
-
In separate tubes, add a small, fixed volume of each DMSO intermediate stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of each DMSO stock to 1 mL of medium.
-
-
Incubation and Observation: Incubate the dilutions at 37°C. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately after dilution and at several time points (e.g., 15 minutes, 1 hour, 4 hours).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum working concentration under these conditions.
Mandatory Visualization
References
Best practices for long-term storage of CEP-28122
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CEP-28122. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
For long-term storage, solid this compound should be stored at -20°C, where it can remain stable for up to three years. For shorter periods, it can be stored at room temperature for several months.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.[1]
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in DMSO.
Q4: Are there different forms of this compound available?
Yes, this compound is available as a free base and as a mesylate salt. The mesylate salt form generally exhibits enhanced water solubility and stability.[2][3]
Q5: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[4] It functions by blocking the phosphorylation of ALK and its downstream signaling pathways.[5]
Storage and Stability
Proper storage of this compound is critical for maintaining its integrity and ensuring reproducible experimental results. The following table summarizes the recommended storage conditions for both solid compound and solutions.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | Room Temperature | Months | For short-term storage only. |
| -20°C | Up to 3 years | Recommended for long-term storage. | |
| In Solvent (DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Recommended for long-term solution storage.[1] |
Experimental Protocol: Cell-Based Proliferation Assay (MTS Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of ALK-positive cancer cell lines.
Materials:
-
This compound
-
ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2)
-
ALK-negative control cell line (e.g., HuT-102, Toledo)
-
Complete cell culture medium
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) kit
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
MTS Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Poor solubility of the free base in aqueous solutions. - Concentration is too high. | - Use the mesylate salt form of this compound for improved solubility.[2][3] - Ensure the final DMSO concentration in the media is low (typically <0.5%) and consistent across all treatments. - If solubility issues persist in DMSO, sonication may be used to aid dissolution.[7] |
| Inconsistent or Non-reproducible Results | - Compound degradation due to improper storage. - Repeated freeze-thaw cycles of stock solutions. - Inaccurate pipetting or dilutions. | - Store the compound and solutions as recommended in the storage table. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - Calibrate pipettes regularly and prepare fresh dilutions for each experiment. |
| Low Potency or Lack of Activity | - Compound degradation. - Use of an inappropriate (ALK-negative) cell line. - Insufficient treatment time or concentration. | - Use a fresh vial of this compound. - Confirm the ALK status of your cell line. This compound is selective for ALK-positive cells.[4] - Perform a dose-response and time-course experiment to determine optimal conditions. |
| Visible Color Change or Clumping of Solid Compound | - Potential degradation due to moisture or oxidation. | - Discard the compound and use a fresh vial. - Ensure the container is tightly sealed and stored in a desiccator if necessary. |
Signaling Pathway
This compound exerts its effects by inhibiting the Anaplastic Lymphoma Kinase (ALK). In various cancers, ALK can be constitutively activated through mutations or chromosomal translocations, leading to the activation of several downstream signaling pathways that promote cell proliferation, survival, and differentiation. This compound blocks the kinase activity of ALK, thereby inhibiting these downstream signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
Validation & Comparative
A Preclinical Head-to-Head: CEP-28122 Versus Crizotinib in ALK-Positive NSCLC Models
For researchers and drug development professionals navigating the landscape of ALK-positive non-small cell lung cancer (NSCLC) therapeutics, a clear understanding of the preclinical performance of emerging inhibitors against established standards is paramount. This guide provides a comparative analysis of CEP-28122 and the first-in-class ALK inhibitor, crizotinib, based on available preclinical data.
This comparison synthesizes data from key studies on each compound, focusing on their biochemical potency, cellular activity, and in vivo efficacy in ALK-positive NSCLC models. While direct head-to-head studies are limited, this guide collates available data to offer a side-by-side perspective.
Biochemical and Cellular Potency
This compound emerges as a highly potent and selective ALK inhibitor. In enzymatic assays, this compound demonstrated an IC50 of 1.9 nM against the ALK kinase.[1] In cellular assays, it effectively inhibited the phosphorylation of the NPM-ALK fusion protein with an IC50 of approximately 30 nM.[2]
For comparison, crizotinib is a multi-targeted tyrosine kinase inhibitor targeting ALK, MET, and ROS1.[3] Preclinical data indicate that crizotinib demonstrates concentration-dependent inhibition of ALK and c-Met phosphorylation in cell-based assays.[4] While specific IC50 values from directly comparable enzymatic assays are not detailed in the provided search results, its potent inhibitory effect on ALK phosphorylation is well-established.[4]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ALK | Enzymatic | 1.9 | [1] |
| NPM-ALK | Cellular (Phosphorylation) | ~30 | [2] | |
| Crizotinib | ALK, MET, ROS1 | Cellular (Phosphorylation) | Concentration-dependent inhibition | [4] |
In Vivo Antitumor Activity in ALK-Positive NSCLC Xenograft Models
The antitumor efficacy of both this compound and crizotinib has been evaluated in mouse xenograft models using human ALK-positive NSCLC cell lines, notably NCI-H2228 and NCI-H3122.
This compound: In a study by Cheng et al. (2012), oral administration of this compound demonstrated significant, dose-dependent antitumor activity in both NCI-H2228 and NCI-H3122 xenograft models. In the NCI-H2228 model, treatment with 30 and 55 mg/kg of this compound twice daily resulted in tumor regression. In the NCI-H3122 model, the 30 mg/kg dose led to significant tumor growth inhibition, while the 55 mg/kg dose resulted in tumor stasis and partial regression.
Crizotinib: Preclinical studies have also demonstrated the in vivo antitumor activity of crizotinib in ALK-positive NSCLC xenograft models. For instance, in a study utilizing an H3122 xenograft model, crizotinib treatment resulted in significant tumor growth inhibition.[5] While the specific dosage and tumor growth inhibition percentages from a directly comparable study to the this compound experiments are not available in the search results, its efficacy in these models is a cornerstone of its preclinical validation.
| Cell Line Model | Compound | Dosage | Outcome |
| NCI-H2228 | This compound | 30 and 55 mg/kg, twice daily | Tumor regression |
| NCI-H3122 | This compound | 30 mg/kg, twice daily | Significant tumor growth inhibition |
| 55 mg/kg, twice daily | Tumor stasis and partial regression | ||
| H3122 | Crizotinib | Not specified in detail | Significant tumor growth inhibition |
Signaling Pathway Inhibition
Both this compound and crizotinib exert their therapeutic effect by inhibiting the constitutively active ALK fusion protein, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of ALK Inhibitors: CEP-28122 vs. Alectinib in Preclinical Models
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive malignancies, two noteworthy contenders have emerged: CEP-28122 and alectinib. Both are potent tyrosine kinase inhibitors (TKIs) designed to selectively target the ALK protein, a key driver in several cancers, including non-small cell lung cancer (NSCLC). This guide provides a comparative overview of their in vitro efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Look at the Numbers
The in vitro potency of a drug is a critical early indicator of its potential therapeutic efficacy. For ALK inhibitors, this is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ALK enzyme's activity.
| Compound | Target | IC50 (nM) | Cell Line(s) | Key Findings |
| This compound | Recombinant ALK | 1.9 ± 0.5 | Karpas-299, Sup-M2 (ALK-positive anaplastic large-cell lymphoma); NCI-H2228, NCI-H3122 (ALK-positive NSCLC); NB-1 (neuroblastoma) | Potent inhibitor of ALK activity and cellular ALK tyrosine phosphorylation. Induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2][3][4][5] |
| Alectinib | ALK Kinase | 1.9 | Not specified in this context | A highly selective and potent ALK inhibitor.[6] |
| RET | Comparable potency to ALK | Not specified in this context | Also inhibits RET proto-oncogene.[7][8][9] |
It is important to note that while both compounds exhibit a potent IC50 of 1.9 nM for ALK, this data for alectinib is from a cell-free enzymatic assay and the direct cellular context may vary.[6] this compound has demonstrated concentration-dependent growth inhibition in various ALK-positive cell lines.[1][2][10] Alectinib has also shown inhibitory effects on RET, another proto-oncogene.[7][8][9]
Mechanism of Action: Targeting the ALK Signaling Pathway
Both this compound and alectinib function as ATP-competitive inhibitors of the ALK tyrosine kinase.[11][12] By binding to the ATP-binding pocket of the ALK enzyme, they prevent its phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and STAT3 pathways, which are crucial for cancer cell proliferation and survival.[8][13] The ultimate outcome of this inhibition is the induction of apoptosis (programmed cell death) in ALK-driven tumor cells.[8][13]
Caption: ALK signaling pathway and points of inhibition by this compound and alectinib.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vitro data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the efficacy of ALK inhibitors.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK.
-
Reagents: Recombinant ALK enzyme, ATP, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Add the test compound (this compound or alectinib) at various concentrations to a microplate well.
-
Introduce the recombinant ALK enzyme and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the mixture to allow for substrate phosphorylation.
-
Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate to allow for antibody binding to the phosphorylated substrate and FRET to occur.
-
Measure the TR-FRET signal using a suitable plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Culture: Culture ALK-positive and ALK-negative cancer cell lines in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with a range of concentrations of this compound or alectinib.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CCK-8) to each well.
-
Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: General experimental workflow for comparing ALK inhibitors in vitro.
Concluding Remarks
Based on the available in vitro data, both this compound and alectinib are highly potent inhibitors of ALK. While direct comparative studies are limited, their individual profiles demonstrate significant promise in targeting ALK-driven cancers. Alectinib's dual activity against RET may offer a broader therapeutic window in certain contexts. Further head-to-head in vitro and in vivo studies would be invaluable to delineate the subtle differences in their efficacy and to guide their clinical development and application. The choice between these inhibitors for further investigation may depend on the specific genetic context of the cancer model and the desired selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 8. Alectinib - Wikipedia [en.wikipedia.org]
- 9. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 12. Alectinib in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
CEP-28122: A Comparative Analysis Against ALK Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CEP-28122, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, against other ALK inhibitors, with a focus on their activity against clinically relevant ALK gatekeeper mutations. This document summarizes key experimental data, details underlying methodologies, and visualizes pertinent biological pathways and workflows to offer an objective resource for research and drug development.
Executive Summary
This compound is a highly potent and selective, orally active ALK inhibitor.[1] Preclinical studies have demonstrated its efficacy in inhibiting ALK kinase activity and suppressing the growth of ALK-positive cancer cells. While data on its specific activity against a comprehensive panel of ALK gatekeeper mutations is limited in the public domain, this guide provides a framework for its comparison by presenting its activity against wild-type ALK alongside the performance of other prominent ALK inhibitors against common resistance mutations. The emergence of resistance, often driven by secondary mutations in the ALK kinase domain, remains a significant challenge in the clinical management of ALK-positive cancers. This guide aims to contextualize the potential of this compound within the landscape of next-generation ALK inhibitors designed to overcome such resistance.
Comparative Efficacy of ALK Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and other commercially available ALK inhibitors against wild-type ALK and key gatekeeper mutations.
Table 1: Biochemical IC50 Values of ALK Inhibitors against Wild-Type and Mutant ALK
| Inhibitor | Wild-Type ALK IC50 (nM) | L1196M (Gatekeeper) IC50 (nM) | G1202R (Solvent Front) IC50 (nM) |
| This compound | 1.9 [1] | Not Available | Not Available |
| Crizotinib | 24 | High Resistance | 560[2] |
| Ceritinib | 0.2[3] | Active | 309[2] |
| Alectinib | 1.9[3] | Active | 595[2] |
| Brigatinib | <1 | Active | Active |
| Lorlatinib | <1 | 18[4] | 37[4] |
Note: "Not Available" indicates that specific data for this compound against these mutations was not found in the searched literature. "High Resistance" indicates that the inhibitor is largely ineffective against this mutation. "Active" indicates that the inhibitor has shown efficacy against this mutation, though specific IC50 values may vary across studies.
Table 2: Cellular IC50 Values of ALK Inhibitors against ALK-Positive Cell Lines
| Inhibitor | Cell Line (ALK Status) | Cellular IC50 (nM) |
| This compound | Sup-M2 (NPM-ALK) | 30 [1] |
| Crizotinib | H3122 (EML4-ALK) | 62[5] |
| Ceritinib | H2228 (EML4-ALK) | 27-35 |
| Alectinib | H3122 (EML4-ALK) | ~5 |
| Brigatinib | Ba/F3 (EML4-ALK) | Potent Activity |
| Lorlatinib | Ba/F3 (EML4-ALK G1202R) | 37[4] |
ALK Signaling Pathway and Inhibitor Mechanism of Action
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements, gene amplifications, or point mutations, drives downstream signaling pathways promoting cell proliferation, survival, and metastasis. The primary signaling cascades activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CEP-28122: A Comparative Analysis of its Potent and Selective ALK Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of CEP-28122's Kinase Selectivity Profile in Comparison to Other Anaplastic Lymphoma Kinase (ALK) Inhibitors.
This guide provides an in-depth comparison of the kinase selectivity of this compound, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The data presented herein, supported by experimental protocols, demonstrates the high selectivity of this compound for ALK over other kinases, a critical attribute for a targeted therapeutic agent. For context, its performance is compared with other well-established ALK inhibitors: Crizotinib, Alectinib, and Ceritinib.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other ALK inhibitors against ALK and a selection of other kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (nM) | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) |
| ALK | 1.9 [1] | ~25[2] | 1.9 [3] | 0.2 [4] |
| Rsk2 | 7-19 | - | - | - |
| Rsk3 | 7-19 | - | - | - |
| Rsk4 | 7-19 | - | - | - |
| c-Met | - | 5-25[2] | - | - |
| ROS1 | - | - | - | - |
| IGF-1R | - | - | - | 8[4][5] |
| InsR | - | - | - | 7[4][5] |
| STK22D | - | - | - | 23[4][5] |
| FLT3 | - | - | - | 60[4] |
| RET | - | - | 4.8[6] | - |
As the data indicates, this compound exhibits potent inhibition of ALK with an IC50 of 1.9 nM.[1] While it shows some activity against Rsk2, 3, and 4, the IC50 values are at least 10-fold higher than that for ALK, indicating a significant selectivity window. In a broad panel screening against 259 kinases, this compound showed no-to-weak inhibition against the majority at a concentration of 1 µmol/L, with only 15 kinases demonstrating more than 90% inhibition.[1]
Experimental Protocols: Methodologies for Kinase Selectivity Profiling
The determination of kinase inhibitor selectivity relies on robust and standardized experimental protocols. The data presented in this guide was primarily generated using in vitro kinase assays.
Radiometric Kinase Assay (e.g., Millipore Kinase Profiler)
This assay is considered a gold standard for quantifying kinase activity. The fundamental principle involves the use of a radioactive phosphate donor ([γ-³³P]ATP or [γ-³²P]ATP) to measure the phosphorylation of a specific substrate by the kinase of interest.
Workflow:
-
Reaction Setup: The kinase, its specific peptide or protein substrate, and the test compound (e.g., this compound) at various concentrations are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by filter binding, where the substrate binds to the filter while the free ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Time-Resolved Fluorescence (TRF) - Based Assays
TRF-based assays are a non-radioactive alternative for measuring kinase activity and are well-suited for high-throughput screening. These assays utilize the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Workflow:
-
Reaction Components: The assay typically involves a biotinylated substrate and an antibody that specifically recognizes the phosphorylated form of the substrate, labeled with a europium cryptate (donor fluorophore). A second component, streptavidin conjugated to an acceptor fluorophore (e.g., XL665), is also used.
-
Kinase Reaction: The kinase, substrate, and test inhibitor are incubated with ATP.
-
Detection: After the kinase reaction, the detection reagents (europium-labeled antibody and streptavidin-acceptor) are added.
-
Signal Generation: If the substrate is phosphorylated, the antibody binds to it. The binding of streptavidin to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the donor.
-
Measurement: The time-resolved fluorescence signal from the acceptor is measured. The long-lived fluorescence of the europium donor allows for a delay between excitation and detection, which minimizes background fluorescence.
-
Data Analysis: The intensity of the TRF signal is proportional to the amount of phosphorylated substrate. Inhibition is calculated relative to a control, and IC50 values are determined.
ALK Signaling Pathway and Inhibition by this compound
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives oncogenesis by activating several downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
Key downstream signaling pathways activated by ALK include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.
-
PI3K-AKT-mTOR Pathway: A critical pathway for cell survival, growth, and proliferation.
-
JAK-STAT Pathway: Plays a significant role in cell survival and proliferation.
This compound, as a potent ALK inhibitor, binds to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the autophosphorylation and activation of ALK, thereby blocking the downstream signaling cascades that promote tumor growth. Studies have shown that this compound treatment leads to a substantial suppression of the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: CEP-28122 vs. Lorlatinib in ALK-Driven Cancers
A Detailed Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-driven cancers has evolved significantly, with multiple generations of inhibitors demonstrating clinical benefit. This guide provides a comprehensive head-to-head preclinical comparison of two notable ALK inhibitors: CEP-28122, a potent and selective second-generation inhibitor, and lorlatinib, a third-generation inhibitor designed to overcome a broad spectrum of resistance mutations. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct preclinical profiles of these two agents.
Data Presentation: Quantitative Comparison of Preclinical Activity
The following tables summarize the key quantitative data from preclinical studies of this compound and lorlatinib, offering a comparative view of their potency and efficacy.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | Recombinant ALK | 1.9 | [1] |
| Lorlatinib | Wild-Type ALK | Data not available in a directly comparable format | |
| Lorlatinib | ALK L1196M | Data not available in a directly comparable format | |
| Lorlatinib | ALK G1269A | Data not available in a directly comparable format | |
| Lorlatinib | ALK G1202R | Data not available in a directly comparable format |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Source |
| This compound | Karpas-299, Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | Growth Inhibition | IC50 | Concentration-dependent inhibition | [1] |
| This compound | NCI-H2228, NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | IC50 | Concentration-dependent inhibition | [1] |
| This compound | NB-1 | Neuroblastoma | Growth Inhibition | IC50 | Concentration-dependent inhibition | [1] |
| Lorlatinib | Ba/F3 EML4-ALK v1 | Cell Viability | IC50 | Lower than other ALK TKIs | [2][3] | |
| Lorlatinib | Ba/F3 EML4-ALK v3 | Cell Viability | IC50 | Lower than other ALK TKIs | [2][3] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Outcome | Source |
| This compound | Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | 30 mg/kg, twice daily | Complete/near complete tumor regression | [1] |
| This compound | NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | 30 mg/kg, twice daily | Dose-dependent antitumor activity | [1] |
| This compound | NB-1 | Neuroblastoma | 30 mg/kg, twice daily | Dose-dependent antitumor activity | [1] |
| Lorlatinib | Various ALK/ROS1-positive xenografts | Various | Not specified | Antitumor activity, including against resistance mutations and intracranial tumors | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are generalized protocols for key experiments cited in the evaluation of this compound and lorlatinib, based on standard practices in the field.
Recombinant ALK Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the enzymatic activity of recombinant ALK.
-
Methodology:
-
A kinase reaction is initiated in a multi-well plate containing recombinant ALK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Serial dilutions of the test compound (this compound or lorlatinib) are added to the wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a detection method such as radioisotope incorporation (³²P-ATP) or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log-concentration of the inhibitor.
-
Cell Viability/Growth Inhibition Assay
-
Objective: To assess the effect of the compound on the viability and proliferation of ALK-positive cancer cell lines.
-
Methodology:
-
ALK-positive cancer cell lines (e.g., Karpas-299 for ALCL, NCI-H2228 for NSCLC) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).
-
The absorbance or luminescence signal, which correlates with the number of viable cells, is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the log-concentration of the inhibitor.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human ALK-positive cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at specified doses and schedules. The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target inhibition.
-
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a typical experimental workflow can aid in understanding the mechanism of action and the research process.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical evaluation of ALK inhibitors.
Discussion and Conclusion
Based on the available preclinical data, both this compound and lorlatinib are potent inhibitors of ALK. This compound demonstrated significant efficacy in various ALK-positive cancer models, leading to tumor regression in vivo.[1] Lorlatinib, as a third-generation inhibitor, was specifically designed to be effective against a wide array of ALK resistance mutations that can arise after treatment with earlier-generation inhibitors.[4][5] Its ability to penetrate the blood-brain barrier is a key feature, addressing a common site of metastasis in ALK-positive non-small cell lung cancer.
A direct, head-to-head preclinical study comparing this compound and lorlatinib under identical experimental conditions was not identified in the public domain. Such a study would be invaluable for a definitive comparison of their potency and efficacy against both wild-type and mutant ALK. However, the existing data suggest that while both are potent ALK inhibitors, lorlatinib's broader activity against known resistance mutations and its central nervous system penetration represent key advancements in the development of ALK-targeted therapies. Researchers and clinicians should consider the specific genetic profile of the tumor, including the presence of resistance mutations, when evaluating the potential utility of these inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the comparative strengths and weaknesses of these and other next-generation ALK inhibitors.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From preclinical efficacy to 2022 (36.7 months median follow -up) updated CROWN trial, lorlatinib is the preferred 1st-line treatment of advanced ALK+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Acquired Resistance to ALK Inhibitors: A Comparative Guide for Researchers
The development of acquired resistance remains a significant challenge in the clinical management of cancers treated with targeted therapies. This guide provides a comparative overview of the known acquired resistance mechanisms to Anaplastic Lymphoma Kinase (ALK) inhibitors, with a focus on providing a framework for understanding potential resistance to CEP-28122, a potent and selective ALK inhibitor. While specific experimental data on resistance to this compound is not extensively available in the public domain, the mechanisms observed with other ALK inhibitors offer valuable insights.
Understanding this compound
This compound is a highly potent and selective, orally bioavailable inhibitor of ALK.[1][2][3][4][5][6] It has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, by inhibiting ALK phosphorylation and downstream signaling.[1][3][5]
Comparative Landscape of Acquired Resistance to ALK Inhibitors
Acquired resistance to ALK tyrosine kinase inhibitors (TKIs) can be broadly categorized into two main types: ALK-dependent and ALK-independent mechanisms.[7]
ALK-Dependent Resistance:
These mechanisms involve genetic alterations within the ALK gene itself.
-
Secondary Mutations in the ALK Kinase Domain: This is a common mechanism of resistance. These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the ALK protein.[8] Different generations of ALK inhibitors are susceptible to distinct mutation profiles.
-
First-generation inhibitor (Crizotinib): Common resistance mutations include L1196M (the "gatekeeper" mutation) and G1269A.[7][9]
-
Second-generation inhibitors (Alectinib, Ceritinib, Brigatinib): The G1202R mutation is a frequently observed resistance mechanism.[7][8][9] Other mutations like I1171T/S and V1180L have also been reported.[7]
-
Third-generation inhibitor (Lorlatinib): While effective against many mutations that confer resistance to earlier-generation inhibitors, resistance can still emerge through compound mutations.[10]
-
-
ALK Gene Amplification: An increase in the copy number of the ALK gene can lead to higher levels of the ALK fusion protein, overwhelming the inhibitory effect of the drug.[9][11] This mechanism has been more commonly observed with first-generation inhibitors.[9]
ALK-Independent Resistance:
These mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor growth and survival.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate other receptor tyrosine kinases to maintain downstream signaling. Common bypass pathways include:
-
EGFR Pathway Activation: Upregulation of the Epidermal Growth Factor Receptor (EGFR) and its ligands can lead to resistance.[8][10]
-
MET Pathway Activation: Amplification or overexpression of the MET receptor tyrosine kinase, often driven by its ligand, hepatocyte growth factor (HGF), can confer resistance.[7][8]
-
Other Pathways: Activation of other signaling pathways such as HER2, PI3K/Akt/mTOR, and MAPK have also been implicated in resistance to ALK inhibitors.[12]
-
-
Phenotypic Transformation: In some cases, cancer cells may undergo a change in their cellular identity, such as an epithelial-to-mesenchymal transition (EMT), which can contribute to drug resistance.[9]
Quantitative Data on Resistance Mutations
| ALK Inhibitor | Common Acquired Resistance Mutations | Frequency of Mutation |
| Crizotinib | L1196M, G1269A, G1202R | 20-30% of resistant cases[9] |
| Alectinib | G1202R, I1171T/S, V1180L | G1202R found in ~29% of patients[7] |
| Ceritinib | G1202R | >20% of resistant cases[9] |
| Brigatinib | G1202R | Nearly 50% of resistant cases[9] |
Experimental Protocols for Investigating Acquired Resistance
Here are detailed methodologies for key experiments to study acquired resistance mechanisms to ALK inhibitors like this compound.
Development of Drug-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a specific drug through continuous exposure.
Materials:
-
Parental cancer cell line (e.g., ALK-positive NSCLC line like NCI-H3122)
-
Complete cell culture medium
-
This compound or other ALK inhibitor
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the ALK inhibitor using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Begin by treating the parental cells with the ALK inhibitor at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[13]
-
Monitoring and Maintenance: Continuously monitor cell viability and growth. If significant cell death occurs, reduce the drug concentration.
-
Cryopreservation: At each stage of increased drug concentration, freeze down stocks of the resistant cells for future experiments.[13][14]
-
Confirmation of Resistance: Periodically measure the IC50 of the resistant cell line to quantify the level of resistance compared to the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[13]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in the presence of the ALK inhibitor at a selective concentration (e.g., the IC10-IC20 of the resistant line).[13]
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to measure the sensitivity of cancer cells to a drug and determine the IC50 value.[14]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
ALK inhibitor stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitor. Include a DMSO-treated control.
-
Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[15]
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Read the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Alterations
This protocol is used to detect changes in protein expression and phosphorylation, which can indicate the activation of bypass signaling pathways.
Materials:
-
Parental and resistant cell lysates (with and without drug treatment)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer membrane (e.g., PVDF) and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ALK, total ALK, p-EGFR, total EGFR, p-MET, total MET, p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the protein band intensities to compare the expression and phosphorylation levels between parental and resistant cells.
Sanger Sequencing for ALK Kinase Domain Mutations
This protocol is used to identify point mutations in the ALK kinase domain that may confer resistance.
Materials:
-
Genomic DNA from parental and resistant cells
-
PCR primers flanking the ALK kinase domain
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the ALK kinase domain using PCR with specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
Visualizations
Caption: Overview of acquired resistance mechanisms to ALK inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 11. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer [mdpi.com]
- 12. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
Navigating Resistance: A Comparative Analysis of CEP-28122 and Other ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK) inhibitors has evolved rapidly, offering significant therapeutic benefits for patients with ALK-driven malignancies. However, the emergence of resistance mutations remains a critical challenge. This guide provides a comparative overview of the preclinical data for CEP-28122, a potent ALK inhibitor, in the context of other key ALK inhibitors, with a focus on their activity against wild-type and mutated forms of the ALK protein. While direct cross-resistance studies involving this compound against a comprehensive panel of ALK resistance mutations in comparison to other inhibitors are not extensively available in public literature, this guide consolidates the existing data to inform future research and drug development efforts.
Biochemical Potency Against Wild-Type ALK
This compound demonstrated high potency against recombinant wild-type ALK in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in comparison to other notable ALK inhibitors.
| Inhibitor | Wild-Type ALK IC50 (nM) |
| This compound | 1.9 |
| Crizotinib | 20 |
| Ceritinib | 0.15 |
| Alectinib | 1.9 |
| Brigatinib | <1 |
| Lorlatinib | <1 |
Cellular Activity in ALK-Positive Cancer Cell Lines
This compound has shown potent anti-proliferative activity in various human cancer cell lines characterized by ALK fusions or activating mutations. The table below presents the cellular IC50 values for this compound in several ALK-positive cell lines.
| Cell Line | Cancer Type | ALK Alteration | This compound Cellular IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~30 |
| Sup-M2 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~30 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | ~50 |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | ~50 |
| NB-1 | Neuroblastoma | ALK Amplification | Data not available |
| SH-SY5Y | Neuroblastoma | ALK F1174L | Data not available |
| NB-1643 | Neuroblastoma | ALK R1275Q | Data not available |
Cross-Resistance Profile of Clinically Relevant ALK Inhibitors
While direct comparative data for this compound against a panel of ALK resistance mutations is limited, extensive research has characterized the cross-resistance profiles of other ALK inhibitors. The following tables summarize the reported IC50 values for crizotinib, alectinib, and lorlatinib against common ALK mutations that confer resistance. This information is crucial for understanding the mechanisms of resistance and for the development of next-generation inhibitors.
Note: Direct comparative studies involving this compound against these specific mutations are not available in the reviewed literature.
Crizotinib Resistance Profile
| ALK Mutation | Crizotinib IC50 (nM) | Fold Increase vs. WT |
| L1196M (Gatekeeper) | >1000 | >50 |
| G1269A | ~150-200 | ~7.5-10 |
| G1202R | >1000 | >50 |
Alectinib Resistance Profile
| ALK Mutation | Alectinib IC50 (nM) | Fold Increase vs. WT |
| G1202R | >500 | >250 |
| I1171N/T/S | ~50-100 | ~25-50 |
Lorlatinib Resistance Profile
| ALK Mutation | Lorlatinib IC50 (nM) | Fold Increase vs. WT |
| G1202R | ~15-40 | ~15-40 |
| L1196M/G1202R (Compound) | >1000 | >1000 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of ALK inhibitors.
Biochemical ALK Kinase Assay (IC50 Determination)
Objective: To determine the in vitro potency of a compound against the enzymatic activity of recombinant ALK.
Methodology:
-
Reagents: Recombinant human ALK kinase domain, ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format.
-
The ALK enzyme is incubated with varying concentrations of the inhibitor for a defined period.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Viability/Proliferation Assay (Cellular IC50 Determination)
Objective: To assess the effect of an ALK inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Cell Culture: ALK-positive and -negative cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the ALK inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified duration (typically 72 hours).
-
Viability Assessment: Cell viability is measured using various methods:
-
MTT/MTS Assay: Tetrazolium salts are reduced by metabolically active cells to a colored formazan product, which is quantified by absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The cellular IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of ALK Phosphorylation and Downstream Signaling
Objective: To determine the effect of an ALK inhibitor on the phosphorylation status of ALK and its key downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: ALK-positive cells are treated with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.
-
To assess downstream signaling, membranes are also probed with antibodies against phosphorylated and total forms of key signaling proteins such as STAT3, AKT, and ERK1/2.
-
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of phosphorylated protein is typically normalized to the total protein level.
Visualizing ALK Signaling and Experimental Design
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for comparing ALK inhibitors.
Safety Operating Guide
Safe Disposal and Handling of CEP-28122: A Procedural Guide
For research, scientific, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of CEP-28122, a potent and selective ALK inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C28H35ClN6O3 |
| Molecular Weight | 539.06 g/mol [1] |
| CAS Number | 1022958-60-6 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Room temperature for months, or -20°C for up to 3 years |
Personal Protective Equipment (PPE)
Prior to handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] After handling, wash and dry hands thoroughly.[2]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[2]
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
-
Ventilation: Always handle this compound in a well-ventilated place.[2]
-
Contact Avoidance: Avoid contact with skin and eyes.[2]
-
Aerosol and Dust Prevention: Take measures to avoid the formation of dust and aerosols.[2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[2]
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
Accidental Release Measures
In the event of a spill or accidental release, follow these steps to mitigate exposure and environmental contamination.
-
Ensure Adequate Ventilation: Evacuate personnel to safe areas and ensure the area is well-ventilated.[2]
-
Remove Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2]
-
Cleanup: Collect and arrange for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2] Use spark-proof tools and explosion-proof equipment during cleanup.[2]
-
Personal Protection: Use personal protective equipment, including chemical-impermeable gloves, during the cleanup process.[2]
Disposal Procedures
The disposal of this compound and its containers must be conducted in a manner that prevents environmental contamination and adheres to all applicable regulations.
-
Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Experimental Workflow: this compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling CEP-28122
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CEP-28122, a potent anaplastic lymphoma kinase (ALK) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Gloves | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat. | Provides a primary barrier against contamination of personal clothing. |
| Impervious Clothing | Fire/flame resistant and impervious clothing should be worn when handling larger quantities or in case of a significant spill.[1] | Offers enhanced protection against chemical splashes and fire hazards. | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or P100 particulate respirator for handling the powder.[2][3][4][5] If working with solutions in a poorly ventilated area, a full-face respirator with organic vapor/acid gas cartridges may be necessary.[1][6] | Prevents inhalation of the potent powdered compound and potential solvent vapors. |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use non-sparking tools and explosion-proof equipment to prevent ignition sources.[1]
-
Follow good industrial hygiene and safety practices.
Storage:
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
Disposal:
-
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a sealed, properly labeled, and leak-proof hazardous waste container.
-
Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge this compound or its solutions into sewer systems or the environment.[1]
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill of this compound powder, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Don Appropriate PPE:
-
Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in the table above, including a respirator, safety goggles, double gloves, and a lab coat.
-
-
Contain the Spill:
-
Clean the Spill:
-
Decontaminate the Area:
-
Wipe the spill area with a wet paper towel or spill pad to remove any remaining powder.[7][9]
-
Follow with a decontamination step appropriate for the surface, such as wiping with 70% ethanol or another suitable solvent.
-
Place all cleaning materials, including used paper towels and pads, into the same hazardous waste bag.
-
-
Package and Label Waste:
-
Dispose of Waste and PPE:
-
Dispose of the hazardous waste according to your institution's EHS guidelines.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
-
Wash Hands:
-
Thoroughly wash your hands with soap and water after completing the cleanup procedure.
-
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
- 1. westlab.com [westlab.com]
- 2. Azzota Corp Foldable N95 Niosh Approved Particulate Respirator Mask 10/Pk, | Fisher Scientific [fishersci.com]
- 3. thomassci.com [thomassci.com]
- 4. wellbefore.com [wellbefore.com]
- 5. N95 Niosh CDC Approved Particulate Respirator, White - Box of 20 | eBay [ebay.com]
- 6. theridgepro.com [theridgepro.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
